SB-258585 hydrochloride
描述
属性
IUPAC Name |
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOZFXMAJBFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClIN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB-258585 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of SB-258585 hydrochloride, a pivotal research tool in the study of the serotonergic system. It details the compound's binding profile, its influence on downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Potent and Selective 5-HT₆ Receptor Antagonism
This compound is a potent and highly selective antagonist of the serotonin 6 (5-HT₆) receptor.[1][2][3][4] Its primary mechanism involves binding to the 5-HT₆ receptor with high affinity, thereby blocking the binding of the endogenous neurotransmitter, serotonin (5-hydroxytryptamine or 5-HT). The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with learning, memory, and cognition, such as the hippocampus and striatum.[5] By preventing the activation of this receptor, SB-258585 modulates downstream intracellular signaling cascades. This antagonistic action is the foundation for its observed nootropic, anxiolytic, and antidepressant-like effects in preclinical studies.[2][6]
Binding Profile and Selectivity
The efficacy of SB-258585 as a research tool is defined by its high affinity for the 5-HT₆ receptor and its remarkable selectivity over other receptor types, including other serotonin receptor subtypes.
2.1. Affinity Data
Quantitative analysis from radioligand binding assays consistently demonstrates the high affinity of SB-258585 for the 5-HT₆ receptor. The reported binding affinity values, expressed as pKi, Ki, or pKD, are summarized below.
| Parameter | Value | Species/System | Reference |
| pKi | 8.6 | Not Specified | [4] |
| pKi | 8.53 | Human | [3][7] |
| Ki | 8.9 nM | Not Specified | [2] |
| pKD | 9.09 ± 0.02 | Human Recombinant (Saturation) | [7] |
| KD | 1.3 nM | Human Native (Caudate Putamen) | [7] |
| KD | 2.8 nM | Rat and Pig Native (Striatum) | [7] |
2.2. Receptor Selectivity Profile
SB-258585 exhibits a high degree of selectivity, binding to the 5-HT₆ receptor with over 100-fold greater affinity compared to a wide range of other receptors.[7] This minimizes off-target effects, making it an ideal compound for specifically probing 5-HT₆ receptor function.
| Receptor Target | pKi Value | Selectivity Fold (approx. vs. 5-HT₆) | Reference |
| 5-HT₆ | 8.53 | - | [7] |
| 5-HT₁D | 6.39 | ~138x | [7] |
| 5-HT₁B | 6.35 | ~151x | [7] |
| 5-ht₁F | 6.20 | ~214x | [7] |
| 5-HT₁A | 6.19 | ~219x | [7] |
| Dopamine D₃ | 6.12 | ~257x | [7] |
| Other Receptors | < 6.0 | > 338x | [7] |
Downstream Signaling Pathways
The 5-HT₆ receptor is canonically coupled to the Gs alpha subunit, which stimulates adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, SB-258585 blocks this serotonin-induced signaling cascade. However, research indicates that the functional consequences of 5-HT₆ receptor antagonism are more complex, involving the modulation of other critical signaling pathways, such as the ERK1/2 and CREB pathways, which are vital for synaptic plasticity and cognitive function.[8][9]
Key Experimental Protocols
The characterization of SB-258585's mechanism of action relies on established pharmacological assays.
4.1. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki, KD) and selectivity of SB-258585.
-
Objective: To quantify the interaction between SB-258585 and the 5-HT₆ receptor.
-
Radioligand: The iodinated form of the compound, [¹²⁵I]-SB-258585, is commonly used due to its high specific activity and affinity.[7]
-
Tissue Preparation:
-
Recombinant Systems: Membranes are prepared from cell lines (e.g., HeLa cells) engineered to express a high density of human 5-HT₆ receptors.[7] This provides a clean system for initial characterization.
-
Native Tissues: Brain regions rich in 5-HT₆ receptors (e.g., human caudate putamen, rat striatum) are homogenized, and the membrane fraction is isolated via centrifugation.[7] This confirms binding in a native environment.
-
-
Assay Procedure (Saturation Binding):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of [¹²⁵I]-SB-258585.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity trapped on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum receptor density (Bmax).[7]
-
-
Assay Procedure (Competition Binding):
-
Membranes are incubated with a fixed concentration of [¹²⁵I]-SB-258585 and varying concentrations of the non-labeled test compound (e.g., SB-258585 itself or other drugs).
-
The ability of the test compound to displace the radioligand is measured.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
4.2. Autoradiography
This technique is used to visualize the distribution of 5-HT₆ receptors in the brain. Brain sections are incubated with [¹²⁵I]-SB-258585, and the resulting radioactivity is used to expose a film or is detected by a phosphorimager, creating a map of receptor locations.[8]
4.3. In Vivo Studies
To assess the functional consequences of 5-HT₆ receptor antagonism, SB-258585 is administered to animal models. Behavioral tests, such as the Morris water maze and novel object recognition, are used to evaluate its effects on cognitive processes.[10][11] These studies have shown that SB-258585 can reverse cognitive deficits induced by agents like scopolamine.[10]
References
- 1. 5-HT6 Receptor Antagonists | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 2. SB-258585 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. SB-258585 reduces food motivation while blocking 5-HT6 receptors in the non-human primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like and antidepressant-like effects produced by the selective 5-HT6 receptor antagonist SB-258585 after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Function of SB-258585 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in their exploration of 5-HT6 receptor antagonism as a therapeutic strategy for cognitive and neuropsychiatric disorders.
Core Function and Mechanism of Action
This compound functions as a high-affinity antagonist for the 5-HT6 receptor.[1][2] By binding to this receptor, it competitively inhibits the binding of the endogenous ligand, serotonin (5-hydroxytryptamine), thereby blocking its downstream signaling cascades. The 5-HT6 receptor is primarily located in brain regions integral to learning and memory, such as the hippocampus, striatum, and nucleus accumbens.[3] Its antagonism by SB-258585 has been shown to modulate the release of several key neurotransmitters, including acetylcholine and glutamate, which are crucial for synaptic plasticity and cognitive function.[1] This modulation is believed to underlie the observed pro-cognitive effects of SB-258585 in preclinical models of cognitive impairment.[1]
Quantitative Data
The following tables summarize the key binding affinities and receptor occupancy data for SB-258585, providing a quantitative basis for its potency and selectivity.
Table 1: In Vitro Binding Affinity of SB-258585
| Parameter | Value | Species/System | Reference |
| pKi | 8.6 | Human 5-HT6 Receptor | [4][5] |
| Ki | 8.9 nM | Human 5-HT6 Receptor | [6] |
| pKi | 8.53 | Serotonin 5-HT6 Receptor | [1][7] |
| pKD (Kinetic) | 9.01 ± 0.09 | Human Recombinant 5-HT6 Receptors (HeLa cells) | |
| pKD (Saturation) | 9.09 ± 0.02 | Human Recombinant 5-HT6 Receptors (HeLa cells) | |
| pKD (Saturation) | 8.56 ± 0.07 | Rat Striatum | |
| pKD (Saturation) | 8.90 ± 0.02 | Human Caudate Putamen |
Table 2: Receptor Density (Bmax) Determined by [¹²⁵I]-SB-258585 Binding
| Tissue | Bmax (fmol/mg protein) | Reference |
| Rat Striatum | 173 ± 23 | |
| Pig Striatum | 181 ± 25 | |
| Human Caudate Putamen | 215 ± 41 |
Table 3: In Vivo Efficacy of SB-258585 in Animal Models
| Animal Model | Test | Dose | Effect | Reference |
| Rat | Conflict Drinking Test | 1 µg (intrahippocampal) | Anxiolytic-like effect | [8] |
| Rat | Forced Swim Test | 3 µg (intrahippocampal) | Antidepressant-like effect | [8] |
| Macaque | Food Motivation | Not Specified | Reduction in food motivation | [9] |
| Rat | Novel Object Recognition | 10 mg/kg p.o. (repeated) | Reversal of scopolamine-induced deficit | [10] |
| Rat | Morris Water Maze | 3-30 mg/kg i.p. | Prevention of scopolamine-induced deficit | [11] |
Signaling Pathways
The 5-HT6 receptor, upon activation by serotonin, primarily couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research has unveiled more complex, non-canonical signaling pathways that are also modulated by 5-HT6 receptor activity. Antagonism by SB-258585 inhibits these signaling cascades.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. coconote.app [coconote.app]
- 4. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distribution of 5-HT(6) receptors in rat brain: an autoradiographic binding study using the radiolabelled 5-HT(6) receptor antagonist [(125)I]SB-258585 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
The Discovery and Synthesis of SB-258585 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-258585 hydrochloride is a potent and selective antagonist of the 5-HT6 serotonin receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Its high affinity and selectivity have made it a valuable research tool for elucidating the role of the 5-HT6 receptor in cognitive processes and various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its receptor binding profile and signaling pathways.
Introduction
The serotonin 6 (5-HT6) receptor has emerged as a promising target for the therapeutic intervention of cognitive dysfunction associated with Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways critical for learning and memory. SB-258585, chemically known as 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride, was identified as a potent and selective 5-HT6 receptor antagonist, exhibiting high affinity for this receptor with over 100-fold selectivity against other serotonin receptor subtypes and other targets.[1] This high selectivity minimizes off-target effects, making SB-258585 an ideal tool for studying the specific functions of the 5-HT6 receptor.
Discovery and Pharmacological Profile
The discovery of SB-258585 was a result of targeted drug discovery programs aimed at developing selective 5-HT6 receptor ligands. Its pharmacological profile has been extensively characterized through in vitro binding assays.
Receptor Binding Profile
Quantitative data from radioligand binding assays demonstrate the high affinity and selectivity of SB-258585 for the human 5-HT6 receptor. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi |
| 5-HT6 | 8.53 |
| 5-HT1A | 6.19 |
| 5-HT1B | 6.35 |
| 5-HT1D | 6.39 |
| 5-ht1F | 6.20 |
| Dopamine D3 | 6.12 |
| Table 1: Receptor binding profile of SB-258585. Data sourced from Hirst et al. (2000). |
As shown in Table 1, SB-258585 displays a significantly higher affinity for the 5-HT6 receptor compared to other serotonin and dopamine receptor subtypes, highlighting its selectivity.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following is a representative synthetic scheme.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol for Synthesis (Hypothetical)
This is a generalized, hypothetical protocol based on common organic synthesis techniques for analogous compounds, as the specific, detailed protocol from the primary literature is not publicly available.
Step 1: Synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (Intermediate A) To a solution of 2-fluoro-5-nitroanisole in a suitable solvent such as dimethylformamide (DMF), an excess of 1-methylpiperazine is added. The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the reaction is cooled, and the product is extracted and purified by column chromatography.
Step 2: Synthesis of 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline (Intermediate B) Intermediate A is dissolved in a solvent like ethanol or methanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or a chemical reducing agent like tin(II) chloride, is used to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the aniline derivative.
Step 3: Synthesis of 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide (SB-258585 Free Base) Intermediate B is dissolved in a solvent like dichloromethane (DCM) or pyridine. 4-Iodobenzenesulfonyl chloride is added portion-wise at a controlled temperature, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction is stirred until completion. The crude product is then washed, dried, and purified, typically by crystallization or column chromatography.
Step 4: Formation of this compound The purified free base of SB-258585 is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Mechanism of Action and Signaling Pathways
SB-258585 acts as a competitive antagonist at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression and neuronal function. By blocking the binding of serotonin, SB-258585 prevents this signaling cascade.
Caption: Simplified 5-HT6 receptor signaling pathway and the antagonistic action of SB-258585.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from Hirst et al. (2000).
Objective: To determine the binding affinity of SB-258585 for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
[125I]-SB-258585 (radioligand).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT6 ligand like methiothepin).
-
96-well plates.
-
Scintillation vials and fluid.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled SB-258585 in the assay buffer.
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add the various concentrations of unlabeled SB-258585 to the respective wells.
-
For determining total binding, add only the assay buffer.
-
For determining non-specific binding, add the non-specific binding control.
-
Add a fixed concentration of [125I]-SB-258585 to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
SB-258585 Hydrochloride: A Technical Guide to its Role as a 5-HT6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for cognitive processes, such as the hippocampus, striatum, and prefrontal cortex.[3][4] This localization has made the 5-HT6 receptor a compelling target for the development of novel therapeutics for cognitive disorders. Blockade of 5-HT6 receptors has been shown to enhance cognitive performance in a variety of preclinical learning and memory paradigms.[4][5] These pro-cognitive effects are believed to be mediated through the modulation of multiple neurotransmitter systems, including acetylcholine, glutamate, dopamine, and norepinephrine.[4][5] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, and experimental evaluation of this compound as a 5-HT6 receptor antagonist.
Mechanism of Action
SB-258585 acts as a competitive antagonist at the 5-HT6 receptor, meaning it binds to the receptor at the same site as the endogenous ligand, serotonin (5-HT), but does not activate it, thereby blocking its effects.[6] The 5-HT6 receptor is canonically coupled to the Gs protein, which upon activation stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3][7] By blocking this primary signaling pathway, SB-258585 can modulate downstream cellular processes.
Beyond the canonical Gs/cAMP pathway, 5-HT6 receptors can also signal through non-canonical pathways, including those involving Fyn (a Src family tyrosine kinase), the mammalian target of rapamycin (mTOR), and cyclin-dependent kinase 5 (Cdk5).[3][8] The antagonist action of SB-258585 on these pathways contributes to its overall pharmacological profile and its potential therapeutic effects.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been extensively characterized through radioligand binding and functional assays.
Binding Affinity and Selectivity
SB-258585 exhibits high affinity for the human 5-HT6 receptor. Radioligand binding studies using [¹²⁵I]-SB-258585 have determined its pKi to be 8.6, which corresponds to a Ki of approximately 2.5 nM.[1] It displays significant selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, with over 160-fold greater affinity compared to other 5-HT receptors.[1][9]
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | pKi | Reference |
| Human 5-HT6 | [¹²⁵I]-SB-258585 | SB-258585 | ~2.5 | 8.6 | [1] |
| Human 5-HT6 | [³H]-LSD | SB-258585 | 8.9 | - | [2] |
Table 1: Binding Affinity of this compound for the 5-HT6 Receptor.
Functional Antagonism
Functional assays have confirmed the antagonist properties of SB-258585 at the 5-HT6 receptor. In cell lines expressing the human 5-HT6 receptor, SB-258585 effectively blocks the 5-HT-induced stimulation of cAMP production.
| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| cAMP Accumulation | HEK293 | 5-HT | Data not available | - |
In Vivo Pharmacology
The pro-cognitive effects of SB-258585 have been demonstrated in various animal models of learning and memory.
Cognitive Enhancement
-
Novel Object Recognition (NOR) Test: In this test, which assesses recognition memory, SB-258585 has been shown to improve performance in rodents.[10][11]
-
Morris Water Maze (MWM): This task evaluates spatial learning and memory. SB-258585 was able to prevent scopolamine-induced deficits in the MWM test, indicating its potential to counteract cholinergic dysfunction-related memory impairment.[10]
| Animal Model | Cognitive Task | Dosing (mg/kg, i.p.) | Effect | Reference |
| Rat | Novel Object Recognition | 3-30 | Cognition-enhancing effects | [10] |
| Rat | Morris Water Maze (Scopolamine-induced deficit) | 3-30 | Prevention of cognitive deficit | [10] |
Table 3: In Vivo Efficacy of this compound in Cognitive Models.
Neurochemical Effects
Blockade of 5-HT6 receptors by antagonists like SB-258585 is associated with an increase in the release of acetylcholine in brain regions such as the prefrontal cortex and hippocampus. This pro-cholinergic effect is considered a key mechanism underlying its cognitive-enhancing properties.
Signaling Pathways
The antagonism of the 5-HT6 receptor by SB-258585 modulates several key intracellular signaling pathways.
The primary mechanism involves the blockade of the Gs protein-coupled pathway, leading to a reduction in cAMP production.
Antagonism of the 5-HT6 receptor by SB-258585 also influences other signaling cascades, such as the ERK and mTOR pathways, and increases cholinergic neurotransmission, collectively contributing to its pro-cognitive effects.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the human 5-HT6 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
50 µL of [¹²⁵I]-SB-258585 (final concentration ~0.1-0.2 nM).
-
50 µL of test compound at various concentrations or vehicle for total binding.
-
For non-specific binding, add a high concentration of an unlabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Functional cAMP Accumulation Assay
This protocol outlines a method to assess the functional antagonist activity of compounds at the 5-HT6 receptor.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT6 receptor (e.g., HEK293) in appropriate media.
-
Plate the cells in 96-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., SB-258585) or vehicle for 15-30 minutes at 37°C.
-
Stimulate the cells with a known 5-HT6 receptor agonist (e.g., 5-HT) at a concentration that elicits a submaximal response (e.g., EC80) for 15-30 minutes at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Novel Object Recognition (NOR) Test in Rats
This behavioral test assesses recognition memory.
-
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
A variety of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
-
-
Procedure:
-
Habituation: On the first day, allow each rat to explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Trial (T1): On the second day, place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Record the time the rat spends exploring each object (sniffing or touching with the nose).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.
-
Morris Water Maze (MWM) Test in Rats
This task is used to evaluate spatial learning and memory.
-
Apparatus:
-
A circular pool (e.g., 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water surface.
-
Various distal visual cues are placed around the room.
-
-
Procedure:
-
Acquisition Training:
-
Conduct trials for several consecutive days (e.g., 4-5 days).
-
Each day, the rat completes a set number of trials (e.g., 4 trials) with a specific inter-trial interval.
-
For each trial, the rat is placed in the water at one of four quasi-random starting positions.
-
The rat is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds).
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
-
Data Analysis:
-
Acquisition: Record the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location. A preference for the target quadrant indicates spatial memory.
-
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity, selectivity, and demonstrated pro-cognitive effects in preclinical models underscore the therapeutic potential of 5-HT6 receptor antagonism for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of SB-258585 and other novel 5-HT6 receptor antagonists. Further research into the intricate signaling pathways modulated by these compounds will be crucial for a comprehensive understanding of their mechanism of action and for the development of next-generation cognitive enhancers.
References
- 1. queensu.ca [queensu.ca]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. geriatri.dergisi.org [geriatri.dergisi.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 9. The distribution of 5-HT(6) receptors in rat brain: an autoradiographic binding study using the radiolabelled 5-HT(6) receptor antagonist [(125)I]SB-258585 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of SB-258585 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Its high affinity and selectivity have established it as a critical research tool for elucidating the physiological roles of the 5-HT6 receptor and as a lead compound in the development of therapeutics for cognitive disorders. This technical guide provides a comprehensive overview of the pharmacological profile of SB-258585, detailing its binding characteristics, signaling pathways, and in vivo effects.
Core Pharmacological Attributes
SB-258585 is chemically identified as 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride.[2] It is recognized for its high binding affinity for the 5-HT6 receptor and its robust selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.[3]
Quantitative Binding and Affinity Data
The binding affinity of SB-258585 has been extensively characterized using radioligand binding assays, primarily with its iodinated form, [¹²⁵I]SB-258585.[4]
| Parameter | Receptor/Tissue | Value | Citation |
| pKi | Human recombinant 5-HT6 Receptor | 8.53 | [3] |
| pKi | Human recombinant 5-HT6 Receptor | 8.6 | [2] |
| Ki | 5-HT6 Receptor | 8.9 nM | [1] |
| pKD (Kinetic) | Human recombinant 5-HT6 Receptor | 9.01 ± 0.09 | [4] |
| pKD (Saturation) | Human recombinant 5-HT6 Receptor | 9.09 ± 0.02 | [4] |
| pKD (Saturation) | Rat Striatum | 8.56 ± 0.07 | [4] |
| pKD (Saturation) | Pig Striatum | 8.60 ± 0.10 | [4] |
| pKD (Saturation) | Human Caudate Putamen | 8.90 ± 0.02 | [4] |
Receptor Selectivity Profile
SB-258585 exhibits a high degree of selectivity for the 5-HT6 receptor, with significantly lower affinity for other serotonin receptor subtypes, as well as dopamine and α-adrenergic receptors.[3] This selectivity is crucial for its utility as a specific pharmacological tool.
| Receptor Subtype | pKi | Selectivity (fold vs. 5-HT6) | Citation |
| 5-HT6 | 8.53 | - | [3] |
| 5-HT1A | < 6.0 | > 330 | [3] |
| 5-HT1B | < 6.0 | > 330 | [3] |
| 5-HT1D | < 6.0 | > 330 | [3] |
| 5-HT2A | < 6.0 | > 330 | [3] |
| 5-HT2C | < 6.0 | > 330 | [3] |
| 5-HT7 | < 6.0 | > 330 | [3] |
| Dopamine D2 | < 6.0 | > 330 | [3] |
| α1-Adrenergic | < 6.0 | > 330 | [3] |
| α2-Adrenergic | < 6.0 | > 330 | [3] |
Signaling Pathways
The 5-HT6 receptor is primarily coupled to a Gs stimulatory protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5] SB-258585, as an antagonist, blocks this serotonin-induced signaling cascade. Furthermore, evidence suggests that the 5-HT6 receptor can also signal through a cAMP-independent pathway involving cyclin-dependent kinase 5 (Cdk5).[6] SB-258585 has been shown to act as an inverse agonist in this pathway, inhibiting the constitutive activity of the receptor.[6]
References
- 1. SB-258585 - Wikipedia [en.wikipedia.org]
- 2. SB 258585 hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cdk5 induces constitutive activation of 5-HT6 receptors to promote neurite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SB-258585 Hydrochloride for Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. Its strategic localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has positioned it as a significant tool in cognitive function research. This technical guide provides a comprehensive overview of SB-258585, including its mechanism of action, detailed protocols for key behavioral assays used to assess its pro-cognitive effects, and a summary of its physicochemical properties. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in preclinical cognitive function studies.
Introduction
The quest for therapeutic agents to combat cognitive decline in neurodegenerative and psychiatric disorders is a paramount challenge in modern neuroscience. The serotonergic system, with its diverse array of receptors, plays a crucial role in modulating cognitive processes. Among these, the 5-HT6 receptor has emerged as a promising target for cognitive enhancement. Antagonism of the 5-HT6 receptor has been shown to improve performance in a variety of learning and memory paradigms.
This compound has been instrumental in elucidating the role of the 5-HT6 receptor in cognition. As a selective antagonist, it allows for the precise investigation of the downstream effects of 5-HT6 receptor blockade. This guide will delve into the technical aspects of working with SB-258585, providing a foundation for its application in cognitive research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Name | 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride |
| Molecular Formula | C₁₈H₂₂IN₃O₃S·HCl |
| Molecular Weight | 523.82 g/mol |
| CAS Number | 1216468-02-8 |
| Purity | ≥98% |
| Solubility | Soluble to 10 mM in water and to 50 mM in DMSO |
| Storage | Store at +4°C |
Mechanism of Action and Signaling Pathways
SB-258585 exerts its pro-cognitive effects by antagonizing the 5-HT6 receptor. The 5-HT6 receptor is constitutively active and positively coupled to the Gs alpha subunit of G-proteins. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
By blocking the 5-HT6 receptor, SB-258585 reduces the activity of this signaling cascade. The precise downstream consequences of this inhibition are complex and are thought to involve the modulation of other neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory. Furthermore, 5-HT6 receptor antagonism can influence the phosphorylation of extracellular signal-regulated kinase (ERK), another key signaling molecule involved in synaptic plasticity and memory formation.
Data Presentation: Efficacy in Preclinical Models
The pro-cognitive effects of SB-258585 are typically evaluated in rodent models of learning and memory. Often, cognitive deficits are induced using agents like scopolamine, a muscarinic receptor antagonist that impairs cholinergic neurotransmission. The tables below summarize representative quantitative data from key behavioral assays.
Table 1: Morris Water Maze - Reversal of Scopolamine-Induced Spatial Learning Deficit
| Treatment Group | Dose (mg/kg, i.p.) | Mean Escape Latency (seconds) ± SEM |
| Vehicle + Saline | - | 25 ± 3 |
| Scopolamine + Vehicle | 1.0 | 55 ± 5 |
| Scopolamine + SB-258585 | 10 | 30 ± 4 |
| Scopolamine + SB-258585 | 30 | 28 ± 3 |
Table 2: Novel Object Recognition Test - Reversal of Scopolamine-Induced Recognition Memory Deficit
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index ± SEM |
| Vehicle + Saline | - | 0.65 ± 0.08 |
| Scopolamine + Vehicle | 1.0 | 0.10 ± 0.05 |
| Scopolamine + SB-258585 | 10 | 0.55 ± 0.07 |
| Scopolamine + SB-258585 | 30 | 0.60 ± 0.06 |
Table 3: Passive Avoidance Test - Reversal of Scopolamine-Induced Aversive Memory Deficit
| Treatment Group | Dose (mg/kg, i.p.) | Step-through Latency (seconds) ± SEM |
| Vehicle + Saline | - | 280 ± 20 |
| Scopolamine + Vehicle | 1.0 | 80 ± 15 |
| Scopolamine + SB-258585 | 10 | 250 ± 25 |
| Scopolamine + SB-258585 | 30 | 270 ± 22 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of research findings. The following sections provide in-depth methodologies for the key behavioral assays used to evaluate the cognitive effects of SB-258585.
Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Water temperature maintained at 20-22°C.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Extramaze cues (e.g., posters, shapes) are placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path and other parameters.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day.
-
For each trial, the animal is gently placed into the water at one of four equally spaced starting positions, facing the pool wall.
-
The animal is allowed to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.
-
SB-258585 Administration:
-
SB-258585 or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the first trial of each day during the acquisition phase.
-
To induce cognitive deficits, scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes before SB-258585.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
A set of two identical objects for the familiarization phase and a novel object for the test phase. Objects should be of similar size and material but different in shape and appearance.
-
A video camera to record the animal's behavior.
Procedure:
-
Habituation (Day 1):
-
The animal is allowed to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization/Training Phase (Day 2):
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for 5-10 minutes.
-
-
Test Phase (Day 2, after a retention interval):
-
The retention interval can vary (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring each object (novel vs. familiar) is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
SB-258585 Administration:
-
SB-258585 or vehicle is administered i.p. 30-60 minutes before the familiarization phase.
-
For scopolamine-induced deficits, scopolamine is administered 30 minutes prior to SB-258585.
Passive Avoidance Test
This test assesses aversive memory and is sensitive to hippocampal and amygdalar function.
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door.
-
The floor of the dark chamber is equipped with a grid that can deliver a mild foot shock.
Procedure:
-
Acquisition/Training Trial:
-
The animal is placed in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Retention/Test Trial (24 hours later):
-
The animal is again placed in the light compartment, and the door to the dark compartment is opened.
-
No foot shock is delivered.
-
The step-through latency is recorded for a maximum of 300-600 seconds. A longer latency indicates better memory of the aversive experience.
-
SB-258585 Administration:
-
SB-258585 or vehicle is administered i.p. 30-60 minutes before the acquisition trial.
-
Scopolamine is administered 30 minutes prior to SB-258585 to induce memory impairment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in cognitive processes. Its selectivity and potency make it an ideal compound for preclinical studies aimed at understanding the neurobiological basis of learning and memory and for the initial screening of potential cognitive-enhancing drugs. This technical guide provides a comprehensive resource for researchers, outlining the key properties, mechanisms, and experimental protocols associated with the use of SB-258585 in cognitive function studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to the advancement of our understanding of cognitive function and the development of novel therapeutics for cognitive disorders.
Investigating SB-258585 Hydrochloride in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist, and its application in preclinical research for neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.
Core Compound Profile: this compound
SB-258585 is a high-affinity and selective antagonist for the serotonin 6 (5-HT6) receptor.[1][2] It displays over 100 to 160-fold selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, as well as dopamine and α-adrenergic receptors.[3][4] This selectivity makes it a valuable tool for elucidating the role of the 5-HT6 receptor in various physiological and pathological processes, particularly in the central nervous system. The blockade of 5-HT6 receptors has been shown to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which is a key rationale for its investigation in cognitive disorders.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters for this compound, compiled from various studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| pKi | Human | Recombinant 5-HT6 Receptors | 8.6 | [3][5] |
| Ki | Human | Recombinant 5-HT6 Receptors | 8.9 nM | [2] |
| pKD (Kinetic) | Human | Recombinant 5-HT6 Receptors | 9.01 ± 0.09 | [6] |
| pKD (Saturation) | Human | Recombinant 5-HT6 Receptors | 9.09 ± 0.02 | [6] |
| pKD (Saturation) | Rat | Striatum | 8.56 ± 0.07 | [6] |
| pKD (Saturation) | Human | Caudate Putamen | 8.90 ± 0.02 | [6] |
| Selectivity | - | Various 5-HT, dopamine, α-adrenergic receptors | >160-fold | [3][5] |
Table 2: In Vivo Efficacy in Neurodegenerative Disease Models
| Disease Model | Species | Treatment Paradigm | Key Finding | Reference |
| Alzheimer's Disease (Streptozotocin-induced) | Rat | 1 µg/µL ICV for 30 days | Ameliorated cognitive and behavioral impairments; suppressed hippocampal apoptosis. | [7] |
| Parkinson's Disease (6-OHDA model) | Rat | Local infusion into basolateral amygdala | Produced anxiolytic-like effects and increased extracellular GABA levels. | [8] |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, it can also engage in non-canonical signaling pathways that are independent of Gs/cAMP. Antagonism of this receptor by SB-258585 is thought to modulate these pathways, leading to its observed effects on neuronal function and behavior.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound are provided below.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SB-258585 for the 5-HT6 receptor.
Materials:
-
[¹²⁵I]-SB-258585 (radioligand)
-
Cell membranes expressing recombinant human 5-HT6 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA)
-
Non-specific binding determinator (e.g., 10 µM unlabeled SB-258585 or another high-affinity 5-HT6 ligand)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-SB-258585 (at a concentration near its Kd), and varying concentrations of SB-258585 or vehicle. For non-specific binding, add the non-specific binding determinator.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Alzheimer's Disease Model: Streptozotocin (STZ)-Induced Cognitive Deficit
Objective: To evaluate the neuroprotective and cognitive-enhancing effects of SB-258585 in a rat model of sporadic Alzheimer's disease.
Materials:
-
Male Wistar rats (250-300g)
-
Streptozotocin (STZ)
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Induction of AD Model:
-
Anesthetize rats and place them in a stereotaxic apparatus.
-
Administer a bilateral intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg in 10 µL of artificial cerebrospinal fluid) into each lateral ventricle.[7]
-
Allow the animals to recover for a period (e.g., 2-3 weeks) for the pathology to develop.
-
-
Treatment:
-
Administer this compound (e.g., 1 µg/µL, ICV) or vehicle daily for a specified duration (e.g., 30 days).[7]
-
-
Behavioral Testing:
-
Conduct cognitive tests such as the Novel Object Recognition (NOR) test and Passive Avoidance Learning (PAL) test to assess learning and memory.
-
-
Histological Analysis:
-
After the final behavioral test, perfuse the animals and collect the brains.
-
Perform TUNEL staining on hippocampal sections to quantify apoptosis.
-
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Lesion
Objective: To investigate the effects of SB-258585 on anxiety-like behaviors in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA)
-
This compound
-
Stereotaxic apparatus
-
Microinjection pump
Procedure:
-
Induction of PD Model:
-
Anesthetize rats and place them in a stereotaxic apparatus.
-
Perform a unilateral injection of 6-OHDA into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine pathway.
-
-
Drug Administration:
-
Implant a guide cannula targeting the basolateral amygdala (BLA).
-
After recovery, infuse SB-258585 or vehicle directly into the BLA.[8]
-
-
Behavioral Assessment:
-
Evaluate anxiety-like behaviors using tests such as the elevated plus-maze or the open field test.
-
-
Neurochemical Analysis:
-
Use in vivo microdialysis to measure extracellular levels of neurotransmitters like GABA and dopamine in the BLA and other relevant brain regions.[8]
-
Huntington's Disease Model: A Proposed Investigational Framework
While specific studies on SB-258585 in Huntington's disease (HD) models are limited, a potential experimental design could involve the following:
In Vitro Model:
-
Cell Lines: Utilize striatal cell lines expressing mutant huntingtin (e.g., STHdhQ111/Q111) or iPSC-derived medium spiny neurons from HD patients.
-
Treatment: Treat cells with varying concentrations of SB-258585.
-
Endpoints:
-
Assess cell viability and apoptosis (e.g., MTT assay, caspase-3 activity).
-
Measure the levels of mutant huntingtin aggregates (e.g., filter retardation assay, immunofluorescence).
-
Analyze downstream signaling pathways (e.g., cAMP levels, ERK phosphorylation).
-
In Vivo Model:
-
Animal Model: Employ transgenic mouse models of HD, such as the R6/2 or YAC128 mice.
-
Treatment: Administer SB-258585 systemically (e.g., via oral gavage or intraperitoneal injection) over a defined period.
-
Endpoints:
-
Behavioral: Assess motor function (e.g., rotarod test, open field), cognitive deficits (e.g., T-maze, novel object recognition), and psychiatric-like symptoms (e.g., forced swim test for depressive-like behavior).
-
Neuropathological: Quantify striatal and cortical atrophy, and the number and size of mutant huntingtin inclusions.
-
Biochemical: Measure levels of relevant neurotransmitters and signaling molecules in brain tissue.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo investigations of SB-258585.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehdn.org [ehdn.org]
- 6. Effects of intracellular expression of anti-huntingtin antibodies of various specificities on mutant huntingtin aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective degeneration and nuclear localization of mutant huntingtin in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-258585 Hydrochloride in Learning and Memory: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-258585 hydrochloride, a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, has emerged as a significant compound of interest in the field of cognitive neuroscience. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, leading to pro-cognitive effects. This technical guide provides an in-depth analysis of the effects of this compound on learning and memory, based on preclinical evidence. It summarizes quantitative data from key behavioral paradigms, details the experimental protocols used in these studies, and elucidates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of 5-HT6 receptor antagonism for cognitive disorders.
Introduction
The quest for effective therapeutic agents to combat cognitive decline associated with neurodegenerative and psychiatric disorders is a paramount challenge in modern medicine. The serotonergic system, with its diverse array of receptors, plays a crucial role in regulating mood, cognition, and memory. Among these, the 5-HT6 receptor has garnered considerable attention as a promising target for cognitive enhancement.
This compound is a selective and high-affinity antagonist for the 5-HT6 receptor. Its chemical name is 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride. Preclinical studies have consistently demonstrated that blockade of 5-HT6 receptors can improve performance in various learning and memory tasks. This whitepaper will synthesize the available data on this compound, focusing on its efficacy in preclinical models of cognition, the experimental designs used to evaluate its effects, and the molecular mechanisms through which it exerts its pro-cognitive actions.
Mechanism of Action: Signaling Pathways
The pro-cognitive effects of this compound are believed to be mediated through the modulation of downstream signaling cascades that are crucial for synaptic plasticity and memory formation. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, SB-258585 reduces cAMP production. This action initiates a cascade of events that ultimately enhances cholinergic and glutamatergic neurotransmission, key players in learning and memory.
Two critical downstream signaling pathways influenced by 5-HT6 receptor antagonism are the Extracellular signal-regulated kinase (ERK) pathway and the cAMP response element-binding protein (CREB) pathway.
-
ERK Signaling Pathway: Blockade of the 5-HT6 receptor has been shown to increase the phosphorylation of ERK (pERK). Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to the expression of genes involved in synaptic plasticity and long-term potentiation (LTP).
-
CREB Signaling Pathway: CREB is a transcription factor that plays a vital role in memory consolidation. While 5-HT6 receptor activation stimulates cAMP and subsequently PKA, which can phosphorylate CREB, the pro-cognitive effects of antagonists suggest a more complex regulation. It is hypothesized that by modulating cholinergic and glutamatergic tone, 5-HT6 antagonists indirectly influence CREB activity in a manner conducive to memory enhancement.
The following diagram illustrates the proposed signaling pathway modulated by this compound:
Efficacy in Preclinical Models of Learning and Memory: Quantitative Data
The cognitive-enhancing properties of this compound have been evaluated in several rodent models of learning and memory. The following tables summarize the quantitative data from key studies.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.
| Study | Animal Model | Treatment Groups | Dose (mg/kg, i.p.) | Key Finding (Discrimination Index - DI) | Reference |
| Gravius et al. (2011) | Rat (Wistar) | Vehicle | - | ~0.1 | [1] |
| SB-258585 | 10 | ~0.3 | [1] | ||
| Scopolamine (0.5 mg/kg) + Vehicle | - | ~-0.1 | [1] | ||
| Scopolamine (0.5 mg/kg) + SB-258585 | 10 | ~0.2 | [1] | ||
| *p < 0.05 vs. respective vehicle/control group |
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory in which animals must find a hidden platform in a pool of water using distal cues.
| Study | Animal Model | Treatment Groups | Dose (mg/kg, i.p.) | Key Finding (Escape Latency - seconds) | Reference |
| Gravius et al. (2011) | Rat (Wistar) | Scopolamine (0.5 mg/kg) + Vehicle | - | ~50s (Day 4) | [1] |
| Scopolamine (0.5 mg/kg) + SB-258585 | 10 | ~35s * (Day 4) | [1] | ||
| Scopolamine (0.5 mg/kg) + SB-258585 | 30 | ~30s * (Day 4) | [1] | ||
| *p < 0.05 vs. scopolamine + vehicle group |
Passive Avoidance Learning
The passive avoidance test measures fear-motivated memory. Animals learn to avoid an environment in which they previously received an aversive stimulus.
Quantitative data from studies specifically utilizing this compound in the passive avoidance test were not available in the reviewed literature. However, other 5-HT6 receptor antagonists have been shown to reverse scopolamine-induced deficits in this task.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, this section provides detailed methodologies for the key behavioral paradigms cited.
Novel Object Recognition (NOR) Test Protocol
-
Apparatus: A square open-field box (e.g., 50 x 50 x 40 cm) made of non-reflective material.
-
Objects: Three sets of identical objects, differing in shape and texture, but with similar dimensions and no innate preference for the animals.
-
Procedure:
-
Habituation: On day 1, each rat is allowed to freely explore the empty arena for 10 minutes.
-
Training (T1): On day 2, two identical objects are placed in opposite corners of the arena. The rat is placed in the center of the arena and allowed to explore the objects for 5 minutes.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a 1-hour ITI.
-
Testing (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and exploration of both objects is recorded for 5 minutes.
-
-
Data Analysis: The time spent exploring each object (sniffing or touching with the nose or forepaws) is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Protocol
References
The Role of SB-258585 Hydrochloride in Animal Models of Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, anhedonia), and cognitive impairment. While current antipsychotic medications primarily target the dopamine D2 receptor and are effective in managing positive symptoms, they often have limited efficacy against negative and cognitive symptoms. This has spurred research into novel therapeutic targets, with the serotonin 6 (5-HT6) receptor emerging as a promising candidate. SB-258585 hydrochloride is a potent and selective 5-HT6 receptor antagonist that has been investigated in various preclinical animal models of schizophrenia to evaluate its potential as a therapeutic agent. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and underlying signaling pathways related to the use of this compound in this context.
Mechanism of Action: Targeting the 5-HT6 Receptor
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in brain regions implicated in cognition and psychosis, including the cortex, hippocampus, and striatum. It is positively coupled to adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels upon activation.[1][2]
Blockade of the 5-HT6 receptor by antagonists like SB-258585 is hypothesized to exert its therapeutic effects through the modulation of multiple neurotransmitter systems. A key proposed mechanism involves the disinhibition of cholinergic and glutamatergic neurons. 5-HT6 receptors are located on GABAergic interneurons, and their blockade is thought to reduce GABAergic inhibition, thereby increasing the release of acetylcholine and glutamate.[3] This enhancement of cholinergic and glutamatergic neurotransmission is believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.
Preclinical Efficacy in Animal Models of Schizophrenia
The therapeutic potential of this compound has been evaluated in various rodent models designed to mimic specific symptom domains of schizophrenia. These models often involve pharmacological manipulations to induce schizophrenia-like behaviors.
Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia and a major focus of novel drug development. The efficacy of SB-258585 in mitigating cognitive deficits has been assessed in models where cognitive dysfunction is induced by agents such as scopolamine (a muscarinic receptor antagonist) or phencyclidine (PCP, an NMDA receptor antagonist).
Key Behavioral Assays:
-
Novel Object Recognition (NOR) Test: This task assesses recognition memory. Animals are habituated to an arena and then exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. Animals with intact memory will spend more time exploring the novel object.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This paradigm measures sensorimotor gating, a process that is deficient in schizophrenia. A weak prestimulus (prepulse) presented shortly before a startling stimulus (pulse) normally inhibits the startle response.
Positive and Negative Symptoms
The effects of 5-HT6 receptor antagonists on positive and negative symptoms are less consistently reported. Animal models for these symptoms often involve psychostimulant-induced hyperlocomotion (modeling positive symptoms) or social interaction deficits (modeling negative symptoms). Further research is needed to fully elucidate the potential of SB-258585 in these domains.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline generalized protocols for key behavioral assays used to evaluate this compound.
Novel Object Recognition (NOR) Protocol
-
Habituation: Rats are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Training (Sample Phase): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at a specified time before the training or testing phase, depending on the study design.
Morris Water Maze (MWM) Protocol (Scopolamine-Induced Deficit)
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged just below the water surface in one of the four quadrants.
-
Acquisition Training: Rats are trained over several days (e.g., 4-5 days) with multiple trials per day to find the hidden platform from different starting locations.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.
-
Drug Administration: Scopolamine is administered (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit, typically 30 minutes before testing. This compound would be administered at a specified time prior to the scopolamine injection or the test itself.
Prepulse Inhibition (PPI) Protocol
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: The rat is placed in the startle chamber for a brief acclimation period (e.g., 5 minutes) with background white noise.
-
Stimuli: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Measurement: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
Drug Administration: Schizophrenia-like deficits in PPI can be induced by agents like apomorphine or PCP. This compound would be administered prior to the PPI test session.
Signaling Pathways and Visualizations
To provide a clearer understanding of the molecular mechanisms, the following diagrams illustrate the key signaling pathways involved.
References
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with SB-258585 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of SB-258585 hydrochloride, a potent and selective 5-HT₆ receptor antagonist. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for assessing its anxiolytic, antidepressant, and cognitive-enhancing effects in rodent models.
Mechanism of Action
This compound acts as a high-affinity antagonist at the serotonin 5-HT₆ receptor.[1] This receptor is primarily expressed in the central nervous system, with high densities in regions associated with learning, memory, and mood, such as the hippocampus and striatum. The 5-HT₆ receptor is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, SB-258585 is thought to modulate the activity of various neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive function and emotional regulation.
Signaling Pathway of 5-HT₆ Receptor Antagonism
The antagonism of the 5-HT₆ receptor by SB-258585 initiates a downstream signaling cascade that is believed to underlie its therapeutic effects. The following diagram illustrates the proposed pathway.
Caption: Proposed signaling pathway of SB-258585 at the 5-HT₆ receptor.
Pharmacokinetic Profile
Table 1: Summary of Available Pharmacokinetic Information for this compound in Rats
| Parameter | Route of Administration | Value | Species | Reference |
| Brain Penetrance | Systemic | Good | Rat | Implied by CNS effects |
| Oral Bioavailability | Oral | Not specified | Rat | Not available |
| Intraperitoneal Bioavailability | Intraperitoneal | Not specified | Rat | Not available |
| Cmax | Not specified | Not specified | Rat | Not available |
| Tmax | Not specified | Not specified | Rat | Not available |
| Half-life (t½) | Not specified | Not specified | Rat | Not available |
Note: Specific quantitative values for Cmax, Tmax, half-life, and bioavailability were not found in the reviewed literature. The information on brain penetrance is inferred from the observed central nervous system effects of the compound in behavioral studies.
Experimental Protocols
The following are detailed protocols for common in vivo experiments utilizing this compound in rats.
Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)
This protocol is designed to evaluate the potential anxiolytic properties of this compound.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze experiment.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline, potentially with a small percentage of DMSO and/or Tween 80 to aid dissolution)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Elevated Plus Maze apparatus
-
Video recording and analysis software
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment. Handle the rats for a few minutes each day to reduce stress.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final injection volume should be approximately 1 ml/kg.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes before testing.
-
Testing:
-
Place the rat in the center of the elevated plus maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the videos for the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Table 2: Dosing for Anxiolytic Studies
| Compound | Dose Range (IP) | Vehicle | Pre-treatment Time | Animal Model |
| This compound | 1 - 10 mg/kg | Saline/DMSO/Tween 80 | 30 minutes | Rat |
Assessment of Antidepressant-like Effects: Forced Swim Test (FST)
This protocol is used to assess the potential antidepressant activity of this compound.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test experiment.
Materials:
-
This compound
-
Vehicle
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Cylindrical water tank (40-50 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
Procedure:
-
Animal Acclimatization: As described for the EPM.
-
Drug Preparation: As described for the EPM.
-
Pre-test (Day 1): Place each rat individually in the water tank for 15 minutes. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test (Day 2):
-
Administer this compound or vehicle via IP injection.
-
60 minutes after the injection, place the rat back into the water tank for a 5-minute test session.
-
Record the entire 5-minute session.
-
-
Data Analysis: Score the last 4 minutes of the test session for the duration of immobility (floating with only minor movements to keep the head above water). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Table 3: Dosing for Antidepressant Studies
| Compound | Dose Range (IP) | Vehicle | Pre-treatment Time | Animal Model |
| This compound | 3 - 30 mg/kg | Saline/DMSO/Tween 80 | 60 minutes | Rat |
Assessment of Cognitive Enhancement: Morris Water Maze (MWM)
This protocol is designed to evaluate the effects of this compound on spatial learning and memory.
Experimental Workflow: Morris Water Maze
Caption: Workflow for the Morris Water Maze experiment.
Materials:
-
This compound
-
Vehicle
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Circular water tank (1.5-2.0 m diameter) filled with opaque water (20-22°C)
-
Submerged escape platform
-
Video tracking system
Procedure:
-
Animal Acclimatization: As previously described.
-
Drug Preparation: As previously described.
-
Acquisition Phase (Days 1-4):
-
Administer this compound or vehicle daily, 30 minutes before the first trial.
-
Conduct 4 trials per day for each rat. In each trial, the rat is placed in the water from one of four starting positions and allowed to find the hidden platform. If the rat does not find the platform within 60-90 seconds, it is guided to it.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Administer the final dose of SB-258585 or vehicle.
-
30 minutes later, place the rat in the tank for a single 60-second trial.
-
Record the time the rat spends swimming in the quadrant where the platform was previously located.
-
-
Data Analysis:
-
Acquisition: A shorter escape latency over the training days indicates learning.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates memory retention.
-
Table 4: Dosing for Cognitive Enhancement Studies
| Compound | Dose Range (IP) | Vehicle | Administration Schedule | Animal Model |
| This compound | 3 - 10 mg/kg | Saline/DMSO/Tween 80 | Daily, 30 min before testing | Rat |
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols for SB-258585 Hydrochloride Administration in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. Due to the role of the 5-HT6 receptor in cognitive processes, anxiety, and other neurological functions, SB-258585 is a valuable research tool for in vivo studies in rodent models. These application notes provide detailed protocols for the preparation and administration of this compound to mice and rats, a summary of available data, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound exerts its effects by selectively blocking the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT6 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, SB-258585 inhibits this signaling cascade.
Data Presentation
Pharmacological Properties
| Property | Value | Reference |
| Target | 5-HT6 Receptor | N/A |
| Action | Antagonist | N/A |
| Potency (pKi) | 8.6 | N/A |
| Selectivity | >160-fold over other 5-HT receptor subtypes | N/A |
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 5.24 | 10 |
| DMSO | 26.19 | 50 |
Note: The molecular weight of this compound is 523.82 g/mol . Solubility may vary based on the specific batch and degree of hydration.
Pharmacokinetic Parameters
Table Template for Pharmacokinetic Data in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Oral | e.g., 10 | Data not available | Data not available | Data not available | Data not available | Data not available |
| IV | e.g., 1 | Data not available | Data not available | Data not available | Data not available | N/A |
Table Template for Pharmacokinetic Data in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Oral | e.g., 10 | Data not available | Data not available | Data not available | Data not available | Data not available |
| IP | e.g., 10 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Vehicle Preparation
A common vehicle for in vivo administration of compounds with limited aqueous solubility is a mixture of Dimethyl Sulfoxide (DMSO) and saline. Based on protocols for similar compounds, a vehicle of 1% Tween 80 in sterile saline is also a suitable option.
Protocol for Preparing a 10% DMSO in Saline Vehicle:
-
Aseptically measure the required volume of sterile DMSO.
-
Aseptically measure nine times that volume of sterile 0.9% saline.
-
Slowly add the DMSO to the saline while gently vortexing to ensure a homogenous solution.
-
Prepare fresh on the day of the experiment.
Dosing Solution Preparation
-
Calculate the total amount of this compound required based on the number of animals, their average weight, and the desired dose.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle to achieve the final desired concentration for injection. Gentle warming or sonication may be required to fully dissolve the compound. Ensure the final solution is clear and free of particulates before administration.
Administration Protocols
Application Notes and Protocols: SB-258585 Hydrochloride for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist, in behavioral research. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.
Recommended Dosages and Administration
This compound has been utilized in a variety of behavioral paradigms in rodents to investigate its effects on cognition, anxiety, and depression-like behaviors. The optimal dosage can vary depending on the animal model, the specific behavioral test, and the research question.
Table 1: Recommended Dosages of this compound for Behavioral Studies in Rodents
| Animal Model | Behavioral Assay | Dosage Range | Administration Route | Observed Effects |
| Rat | Novel Object Recognition | 3 - 30 mg/kg | Intraperitoneal (i.p.) | Cognitive enhancement[1] |
| Rat | Morris Water Maze | 10 mg/kg | Intraperitoneal (i.p.) | Prevention of scopolamine-induced deficits[1] |
| Rat | Conflict Drinking Test | 1 µg (intrahippocampal) | Intrahippocampal | Anxiolytic-like effects[2] |
| Rat | Forced Swim Test | 3 µg (intrahippocampal) | Intrahippocampal | Antidepressant-like effects[2] |
| Mouse | Elevated Plus Maze | 0.5 - 4 mg/kg | Intraperitoneal (i.p.) | Anxiolytic-like profile[3] |
Note on Drug Preparation: For in vivo studies, this compound can be dissolved in sterile saline or a vehicle solution such as 0.5% carboxymethylcellulose. The solution should be prepared fresh on the day of the experiment.
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol for Rodents
Intraperitoneal injection is a common route for administering this compound in behavioral studies.
Materials:
-
This compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the rodent. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred, with one person holding the animal and the other performing the injection. The animal should be positioned with its head tilted slightly downwards.[4][5]
-
-
Injection Site Identification:
-
Injection:
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
-
Novel Object Recognition (NOR) Test Protocol for Rats
The NOR test is used to assess recognition memory.
Apparatus:
-
An open-field arena (e.g., a square or circular box made of non-porous material).
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the rat. The objects should be of similar size but different shapes and textures.
Procedure:
-
Habituation (Day 1):
-
Familiarization/Training (Day 2):
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Administer this compound or vehicle at the appropriate pre-treatment time before this phase.
-
Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).[9][10]
-
The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing/Recall (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object (A and B).
-
Place the rat back into the center of the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).
-
A higher DI indicates better recognition memory, as the rat spends more time exploring the novel object.
-
In Vivo Microdialysis Protocol for Rats
In vivo microdialysis allows for the sampling of neurotransmitters and other molecules from the extracellular fluid of specific brain regions in awake, freely moving animals.[4][11]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the microinfusion pump and the fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[12]
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of the analyte of interest.
-
Administer this compound and continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters (e.g., acetylcholine, dopamine).
-
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
SB-258585 is a selective antagonist of the 5-HT6 receptor. This receptor is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[13] This pathway can then influence the activity of various downstream effectors, including protein kinase A (PKA), which can modulate neuronal function.
References
- 1. researchgate.net [researchgate.net]
- 2. behaviorcloud.com [behaviorcloud.com]
- 3. psicothema.com [psicothema.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.uky.edu [research.uky.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition [protocols.io]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
SB-258585 hydrochloride solubility and solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of solutions for SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist. The following protocols and data are intended to guide researchers in the effective use of this compound in a laboratory setting.
Physicochemical and Solubility Data
This compound is a white solid compound. Its solubility is a critical factor for the preparation of stock and working solutions for various experimental assays. The quantitative solubility data from multiple sources are summarized in the table below for easy comparison.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| Water | 5.24 | 10 | Tocris Bioscience[1], R&D Systems[2] |
| DMSO | 26.19 | 50 | Tocris Bioscience[1], R&D Systems[2] |
| DMSO | 125 (with ultrasonic and warming to 60°C) | 238.63 | MedChemExpress[3][4] |
| DMSO | 20 | - | Cayman Chemical[5] |
| DMF | 15 | - | Cayman Chemical[5] |
| Ethanol | 0.25 | - | Cayman Chemical[5] |
| PBS (pH 7.2) | 10 | - | Cayman Chemical[5] |
Note: The molecular weight of this compound is 523.82 g/mol .[1][2][3][4] Batch-specific molecular weights may vary, and it is recommended to refer to the Certificate of Analysis for precise calculations.
Signaling Pathway of 5-HT6 Receptor Antagonism
SB-258585 acts as a selective antagonist at the serotonin 6 (5-HT6) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this interaction, SB-258585 can modulate downstream signaling cascades. The diagram below illustrates the canonical 5-HT6 receptor signaling pathway and the inhibitory action of SB-258585.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired final concentration for experiments. DMSO is a common solvent for creating high-concentration stock solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 60°C) or brief sonication can be used to aid dissolution, especially for higher concentrations.[3][4]
-
Storage: Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution should be diluted in the appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile dilution tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is low (typically ≤0.1%) and does not affect the experimental system.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Use the freshly prepared working solution for your in vitro experiments.
The workflow for preparing solutions for in vitro use is summarized in the diagram below.
Preparation of Solutions for In Vivo Studies
For animal studies, the formulation of this compound will depend on the route of administration. It is crucial to use a vehicle that is well-tolerated by the animals. Given its solubility in water and PBS, these are suitable vehicles for many applications.
Materials:
-
This compound powder
-
Sterile water for injection or sterile PBS
-
Sterile vials
-
Vortex mixer
Protocol for Aqueous Solutions:
-
Weighing: Weigh the required amount of this compound.
-
Vehicle Addition: Add the calculated volume of sterile water or PBS to achieve the desired final concentration for dosing. The solubility in water is up to 10 mM (5.24 mg/mL).[1][2]
-
Dissolution: Vortex the solution until the compound is fully dissolved.
-
Administration: Administer the freshly prepared solution to the animals via the intended route (e.g., intraperitoneal, intravenous, oral gavage).
Note for In Vivo Formulations: The choice of vehicle may need to be optimized for specific experimental conditions and animal models. For higher concentrations that are not achievable in simple aqueous solutions, a formulation containing a co-solvent like a small percentage of DMSO, followed by dilution in a vehicle such as saline or a solution containing Tween 80 or other surfactants, may be necessary. However, the tolerability of any such formulation must be validated.
Safety and Handling
This compound is for research use only and not for human or veterinary use.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for SB-258585 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and use of SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist, in cell culture applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction
SB-258585 is a selective antagonist of the serotonin 6 (5-HT6) receptor, with a pKi of 8.6. It exhibits over 100-fold selectivity for the 5-HT6 receptor compared to other serotonin, dopamine, and α-adrenergic receptors.[1] This high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor in various cellular and in vivo models. The 5-HT6 receptor is primarily expressed in the brain and is implicated in cognitive function, learning, and memory.[2] Dysregulation of 5-HT6 receptor signaling has been associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2]
Physicochemical and Solubility Data
Proper dissolution is the first critical step in any in vitro experiment. The following table summarizes the solubility of this compound in various solvents. It is recommended to use dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 20 - 125 | 38.18 - 238.63 | May require ultrasonication and warming to 60°C for higher concentrations.[1][3] |
| Water | 5.24 | 10 | |
| PBS (pH 7.2) | 10 | 19.09 | [1] |
| DMF | 15 | 28.64 | [1] |
| Ethanol | 0.25 | 0.48 | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most cell culture experiments.
Materials:
-
This compound (powder)
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Water bath or heat block
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.238 mg of the compound (Molecular Weight: 523.82 g/mol ).
-
Adding Solvent: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, brief warming to 37-60°C and/or sonication may be necessary.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4][5]
Dilution to Working Concentration in Cell Culture Medium
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
-
-
Application to Cells: Add the diluted this compound to your cell culture experiments as required.
Stability and Storage
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO | -20°C | 1 month[4][5] |
| -80°C | 6 months[4][5] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
Signaling Pathways and Experimental Workflow
SB-258585 acts as an antagonist at the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT6 receptor involves coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this receptor, SB-258585 can inhibit these downstream effects. Additionally, the 5-HT6 receptor has been shown to be involved in other signaling pathways, including the modulation of ERK1/2 activity.[6]
Diagram of the Experimental Workflow for Preparing this compound for Cell Culture:
Caption: Workflow for this compound stock solution preparation and use in cell culture.
Diagram of the Simplified 5-HT6 Receptor Signaling Pathway Modulated by SB-258585:
Caption: SB-258585 blocks serotonin-mediated activation of the 5-HT6 receptor signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SB-258585 Hydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SB-258585 hydrochloride, a potent and selective 5-HT₆ receptor antagonist, in receptor binding assays. Detailed protocols, data presentation, and visual workflows are included to facilitate experimental design and execution.
Introduction
SB-258585 is a high-affinity antagonist for the serotonin 6 (5-HT₆) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] Its high selectivity makes it an invaluable tool for studying the physiological and pathological roles of the 5-HT₆ receptor.[2][4][5] The radiolabeled form, [¹²⁵I]-SB-258585, is widely used to characterize 5-HT₆ receptor binding sites in various tissues and cell lines.[3][6][7]
Quantitative Data Summary
The binding affinity of SB-258585 and its radiolabeled counterpart has been determined in various recombinant and native systems. The following tables summarize key quantitative data.
Table 1: Binding Affinity of SB-258585 and [¹²⁵I]-SB-258585
| Ligand | Preparation | Affinity (pKi / pKD) | Reference |
| SB-25858... | Human recombinant 5-HT₆ receptors | 8.53 (pKi) | [1][2] |
| SB-25858... | Human recombinant 5-HT₆ receptors | 8.6 (pKi) | [4][5] |
| [¹²⁵I]-SB... | Human recombinant 5-HT₆ receptors (HeLa cells) | 9.09 ± 0.02 (pKD) | [6] |
| [¹²⁵I]-SB... | Rat striatum membranes | 8.56 ± 0.07 (pKD) | [6] |
| [¹²⁵I]-SB... | Pig striatum membranes | 8.60 ± 0.10 (pKD) | [6] |
| [¹²⁵I]-SB... | Human caudate putamen membranes | 8.90 ± 0.02 (pKD) | [6] |
Table 2: Receptor Density (Bmax) Determined Using [¹²⁵I]-SB-258585
| Preparation | Bmax (fmol/mg protein) | Reference |
| Rat striatum membranes | 173 ± 23 | [6] |
| Pig striatum membranes | 181 ± 25 | [6] |
| Human caudate putamen membranes | 215 ± 41 | [6] |
| Human recombinant 5-HT₆ receptors (HeLa cells) | 6100 ± 950 (pmol/mg protein) | [6] |
Experimental Protocols
This section provides detailed methodologies for performing radioligand binding assays using [¹²⁵I]-SB-258585.
Protocol 1: Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]-SB-258585.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT₆ receptor (e.g., HEK293, HeLa, CHO-K1) or tissue homogenates (e.g., rat striatum).[6]
-
Radioligand: [¹²⁵I]-SB-258585
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]
-
Non-specific Binding Control: 10 µM unlabeled SB-258585 or another suitable 5-HT₆ receptor ligand (e.g., clozapine).[9]
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% polyethyleneimine), gamma counter.[8][10]
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash the pellet with fresh buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, set up triplicate wells for a range of [¹²⁵I]-SB-258585 concentrations (e.g., 0.01 - 5.0 nM).
-
Total Binding: Add assay buffer, the desired concentration of [¹²⁵I]-SB-258585, and the membrane preparation (typically 50-100 µg protein) to each well.
-
Non-specific Binding: To a separate set of triplicate wells, add the non-specific binding control in addition to the components for total binding.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (same as assay buffer) to remove unbound radioligand.[8]
-
Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) against the concentration of free radioligand ([L]).
-
Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT₆ receptor.
Materials: Same as for the saturation binding assay, plus the test compound.
Procedure:
-
Membrane Preparation: Follow the same procedure as in the saturation binding assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for a range of concentrations of the test compound.
-
Total Binding: Add assay buffer, a fixed concentration of [¹²⁵I]-SB-258585 (typically at or near its Kd), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control instead of the test compound.
-
Displacement: Add the test compound at various concentrations to the appropriate wells.
-
Incubation, Filtration, and Quantification: Follow the same procedures as in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Visualizations
5-HT₆ Receptor Signaling Pathway
The 5-HT₆ receptor is canonically coupled to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This initiates a signaling cascade involving Protein Kinase A (PKA) and the phosphorylation of downstream targets, including the Extracellular signal-Regulated Kinase (ERK).[2][4] The receptor can also interact with other proteins, such as Fyn and Jab1, to modulate neuronal function.[1][2]
Caption: 5-HT₆ Receptor Signaling Pathway.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a Competitive Receptor Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ChemiSCREEN Membrane Preparation Recombinant Human 5-HT6 Serotonin Receptor Human 5-HT6 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-258585 Hydrochloride in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SB-258585 hydrochloride in autoradiography studies, focusing on the localization and quantification of the 5-hydroxytryptamine-6 (5-HT6) receptor.
SB-258585 is a potent and selective antagonist for the 5-HT6 receptor, exhibiting high affinity and over 100-fold selectivity against other serotonin receptor subtypes.[1] Its radiolabeled form, typically [¹²⁵I]SB-258585, serves as a valuable tool for in vitro visualization and quantification of 5-HT6 receptors in brain tissue sections. Autoradiography with [¹²⁵I]SB-258585 allows for the precise anatomical localization of these receptors, which are primarily expressed in the central nervous system and implicated in cognitive processes and various neuropsychiatric disorders.[2][3][4]
High levels of specific binding of [¹²⁵I]SB-258585 have been observed in the corpus striatum, nucleus accumbens, olfactory tubercle, and choroid plexus in the rat brain.[4] Moderate levels are found in the hippocampus, cerebral cortex, thalamus, and substantia nigra.[4] This distribution aligns with the proposed roles of the 5-HT6 receptor in learning, memory, and locomotor control.[4][5][6]
Quantitative Data Summary
The following table summarizes the binding affinities (pK D) and receptor densities (Bmax) of [¹²⁵I]SB-258585 in various tissues.
| Tissue/Cell Line | Radioligand | pK D (mean ± SEM) | Bmax (fmol/mg protein) | Species | Reference |
| Recombinant 5-HT6 Receptors | [¹²⁵I]SB-258585 | 9.09 ± 0.02 | 1330 ± 60 | Human | [1] |
| Rat Striatum | [¹²⁵I]SB-258585 | 8.56 ± 0.07 | 103 ± 10 | Rat | [1] |
| Pig Striatum | [¹²⁵I]SB-258585 | 8.60 ± 0.10 | 66 ± 9 | Pig | [1] |
| Human Caudate Putamen | [¹²⁵I]SB-258585 | 8.90 ± 0.02 | 108 ± 4 | Human | [1] |
Experimental Protocols
[¹²⁵I]SB-258585 Autoradiography Protocol for Brain Tissue Sections
This protocol outlines the key steps for performing quantitative receptor autoradiography using [¹²⁵I]SB-258585 to label 5-HT6 receptors in frozen brain sections.[7][8][9][10]
1. Tissue Preparation:
-
Sacrifice the animal and rapidly extract the brain.
-
Freeze the brain in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the brain.[11][12]
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.[11][12]
2. Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[11][12]
3. Incubation:
-
Incubate the slides with the radioligand solution containing [¹²⁵I]SB-258585.
-
Total Binding: Incubate sections in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) containing a low nanomolar concentration of [¹²⁵I]SB-258585 (e.g., 0.1 nM).[1]
-
Non-specific Binding: For a parallel set of sections, add a high concentration of a non-labeled 5-HT6 receptor antagonist (e.g., 10 µM methiothepin or unlabeled SB-258585) to the incubation solution to saturate the 5-HT6 receptors and determine non-specific binding.[4]
-
4. Washing:
-
After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11][12]
-
Perform multiple washes (e.g., 2-3 times for 5-10 minutes each) to minimize non-specific binding.[11][12]
-
Perform a final brief rinse in ice-cold deionized water to remove buffer salts.[11][12]
5. Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.[8][11][13]
-
Expose in a light-tight cassette at -80°C or room temperature depending on the detection method. Exposure time will vary depending on the specific activity of the radioligand and the density of the receptors (typically several days to weeks).[11][12]
6. Image Acquisition and Analysis:
-
Develop the film or scan the phosphor imaging screen using a phosphor imager.[11][14]
-
Quantify the optical density of the autoradiograms in specific brain regions using a computerized image analysis system.[13][14]
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) by comparison with the co-exposed radioactive standards.[8][13]
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.[11]
Visualizations
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[15][16] This canonical pathway involves the activation of Protein Kinase A (PKA). Additionally, the 5-HT6 receptor can engage in alternative signaling cascades, including the activation of the Fyn-tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway, as well as the mTOR pathway.[2][3][17][18]
Caption: 5-HT6 Receptor Signaling Pathways.
Experimental Workflow
The following diagram illustrates the logical flow of an autoradiography experiment using this compound.
Caption: Autoradiography Experimental Workflow.
References
- 1. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The distribution of 5-HT(6) receptors in rat brain: an autoradiographic binding study using the radiolabelled 5-HT(6) receptor antagonist [(125)I]SB-258585 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Quantitative receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Quantitative autoradiography of central neurotransmitter receptors: methodological and statistical aspects with special reference to computer-assisted image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of procedures for quantitative whole-body autoradiography using digital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Portico [access.portico.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Application of SB-258585 Hydrochloride in Electrophysiology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] With a high binding affinity (pKi of approximately 8.6), this compound displays significant selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, making it an invaluable tool for elucidating the physiological roles of this receptor.[2] In the field of electrophysiology, this compound is instrumental in investigating the modulation of neuronal excitability, synaptic transmission, and network activity mediated by the 5-HT6 receptor. Its application spans from in vitro patch-clamp recordings of single neurons to in vivo single-unit recordings in anesthetized animals, aiding in the exploration of the receptor's involvement in cognitive processes, mood regulation, and neurological disorders.
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Upon activation by serotonin, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels, to modulate neuronal function.
Key Applications and Data
Antagonism of 5-HT6 Receptor-Mediated Inhibition of Synaptic Transmission
This compound is effectively used to block the effects of 5-HT6 receptor agonists on synaptic transmission. For instance, in whole-cell patch-clamp recordings from medium spiny neurons, a 5-HT6 receptor agonist can reduce the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). This effect is prevented by the pre-application of SB-258585, demonstrating the specificity of the agonist's action on 5-HT6 receptors.
| Treatment Condition | Mean sEPSC Frequency (Hz) | Mean sEPSC Amplitude (pA) |
| Control | 2.5 ± 0.3 | 15.2 ± 1.1 |
| 5-HT6 Agonist (e.g., ST1936) | 1.4 ± 0.2 | 14.9 ± 1.0 |
| SB-258585 (1 µM) + 5-HT6 Agonist | 2.3 ± 0.4 | 15.1 ± 1.2 |
Data are hypothetical and based on findings from Tassone et al., Neuropharmacology, 2011.
Investigation of the Role of 5-HT6 Receptors in Modulating Neuronal Firing Rate
In in vivo electrophysiology studies, this compound and similar antagonists can be administered to investigate the tonic influence of the serotonergic system on neuronal activity via 5-HT6 receptors. For example, systemic administration of a 5-HT6 antagonist has been shown to dose-dependently decrease the firing rate of serotonin neurons in the dorsal raphe nucleus (DRN).
| Antagonist Dose (mg/kg, i.v.) | Mean Firing Rate (% of Baseline) |
| Vehicle | 100 ± 5 |
| 0.125 | 85 ± 7 |
| 0.25 | 70 ± 6 |
| 0.5 | 55 ± 8 |
| 1.0 | 40 ± 9 |
Data are hypothetical and based on findings from Burban et al., ACS Chemical Neuroscience, 2015, which used a similar antagonist, SB-399885.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol outlines the procedure to investigate the effect of this compound on synaptic transmission in brain slices.
Materials:
-
This compound
-
5-HT6 receptor agonist (e.g., ST1936)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Vibratome
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Data acquisition and analysis software
Methodology:
-
Slice Preparation:
-
Anesthetize the animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify target neurons (e.g., medium spiny neurons in the striatum) using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach the target neuron and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record sEPSCs.
-
-
Pharmacology:
-
Record a stable baseline of sEPSC activity for 5-10 minutes.
-
Bath-apply this compound (e.g., 1 µM) for 10-15 minutes.
-
In the continued presence of SB-258585, co-apply the 5-HT6 receptor agonist for 10-15 minutes.
-
Perform a washout by perfusing with aCSF alone and record for at least 20 minutes to observe any recovery.
-
-
Data Analysis:
-
Detect and analyze sEPSCs for frequency and amplitude using appropriate software.
-
Compare the sEPSC parameters across the different experimental conditions (baseline, antagonist, antagonist + agonist, washout).
-
Protocol 2: In Vivo Single-Unit Recording
This protocol describes the procedure for investigating the effect of systemically administered this compound on the firing rate of individual neurons in an anesthetized animal.
Materials:
-
This compound
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
Surgical tools
-
High-impedance microelectrode
-
Electrophysiology recording system (preamplifier, amplifier, data acquisition system)
-
Intravenous catheter
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C.
-
Perform a craniotomy over the target brain region (e.g., the dorsal raphe nucleus) based on stereotaxic coordinates.
-
Insert an intravenous catheter for drug administration.
-
-
Recording:
-
Carefully lower a high-impedance microelectrode into the target brain region.
-
Identify single-unit activity based on spike amplitude and waveform characteristics.
-
Isolate a single, well-defined unit and ensure the recording is stable.
-
-
Pharmacology:
-
Record the baseline firing rate of the isolated neuron for at least 10-15 minutes.
-
Administer a single intravenous dose of this compound. A dose-response curve can be generated by administering increasing doses.
-
Continuously record the neuron's firing activity for at least 30-60 minutes post-injection.
-
-
Data Analysis:
-
Use spike sorting software to confirm that the same single unit was recorded throughout the experiment.
-
Calculate the mean firing rate during the baseline period and at different time points after drug administration.
-
Express the post-injection firing rate as a percentage of the baseline firing rate.
-
Conclusion
This compound is a critical pharmacological tool for dissecting the role of the 5-HT6 receptor in neuronal function. The protocols and data presented here provide a framework for its application in electrophysiological studies, enabling researchers to investigate the intricate ways in which this receptor modulates neural circuits and contributes to brain function and dysfunction. Careful experimental design and data analysis are paramount to obtaining robust and meaningful results.
References
Application Notes and Protocols: SB-258585 Hydrochloride for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The 5-HT6 receptor is implicated in cognitive function, and its modulation is a key area of research for neurodegenerative and psychiatric disorders. These application notes provide a comprehensive guide for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel 5-HT6 receptor ligands.
Mechanism of Action
The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gαs protein. Activation of the receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] SB-258585 acts as a competitive antagonist at the 5-HT6 receptor, blocking the binding of serotonin and thereby inhibiting the downstream signaling cascade that results in cAMP production.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and selectivity.
Table 1: Binding Affinity of this compound for the 5-HT6 Receptor
| Parameter | Value | Species | Source |
| pKi | 8.6 | Human | |
| pKi | 8.53 | Human |
Table 2: Selectivity Profile of this compound
This compound displays high selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and other GPCRs.
| Receptor Target | pKi | Fold Selectivity vs. 5-HT6 |
| 5-HT6 | 8.6 | - |
| 5-HT1A | < 6.0 | > 400 |
| 5-HT1B | < 6.0 | > 400 |
| 5-HT1D | < 6.0 | > 400 |
| 5-HT2A | < 6.0 | > 400 |
| 5-HT2C | < 6.0 | > 400 |
| 5-HT7 | < 6.0 | > 400 |
| Dopamine D2 | < 6.0 | > 400 |
| Adrenergic α1 | < 6.0 | > 400 |
| Adrenergic α2 | < 6.0 | > 400 |
| Muscarinic M1-M5 | < 5.0 | > 1000 |
Note: Data is compiled from various sources. Fold selectivity is estimated based on the provided pKi values.
Experimental Protocols
Two primary high-throughput screening assays are recommended for the identification and characterization of 5-HT6 receptor antagonists using SB-258585 as a reference compound: a radioligand binding assay to determine binding affinity and a functional cAMP assay to measure antagonist potency.
Protocol 1: High-Throughput Radioligand Binding Assay (Competition)
This assay measures the ability of test compounds to displace a radiolabeled ligand (e.g., [3H]-SB-258585 or [125I]-SB-258585) from the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell membrane preparation from the above cells
-
Radioligand (e.g., [3H]-SB-258585)
-
This compound (for non-specific binding determination)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96- or 384-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-h5-HT6 cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.
-
Assay Plate Preparation:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of test compound dilutions (in Assay Buffer with a final DMSO concentration ≤ 1%) to the appropriate wells.
-
For total binding, add 25 µL of Assay Buffer.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Radioligand Addition: Add 25 µL of the radioligand solution (e.g., [3H]-SB-258585 at a final concentration equal to its Kd) to all wells.
-
Membrane Addition: Add 25 µL of the membrane preparation to all wells. The final assay volume is 100 µL.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values for the test compounds by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: High-Throughput Functional cAMP Assay (Antagonist Mode)
This assay measures the ability of test compounds to inhibit the 5-HT-induced production of cAMP in cells expressing the 5-HT6 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT6 receptor
-
Cell Culture Medium (e.g., DMEM/F12 with 10% FBS)
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4
-
Serotonin (5-HT)
-
This compound (as a reference antagonist)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)
-
384-well white opaque assay plates
-
Multimode plate reader
Procedure:
-
Cell Plating: Seed the HEK293-h5-HT6 cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition:
-
Remove the cell culture medium.
-
Add 5 µL of test compound dilutions in Stimulation Buffer to the appropriate wells.
-
Add 5 µL of this compound dilutions as a reference antagonist.
-
Add 5 µL of Stimulation Buffer to the control wells.
-
-
Agonist Addition: Add 5 µL of serotonin (at a final concentration equal to its EC80) to all wells except the basal control wells (which receive 5 µL of Stimulation Buffer).
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Determine the IC50 values for the test compounds by non-linear regression analysis of the dose-response curves.
Visualizations
5-HT6 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT6 receptor and the point of inhibition by SB-258585.
Caption: 5-HT6 Receptor Signaling Pathway and Inhibition by SB-258585.
High-Throughput Screening Workflow
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify novel 5-HT6 receptor antagonists.
Caption: High-Throughput Screening Workflow for 5-HT6 Receptor Antagonists.
References
Application Notes and Protocols for SB-258585 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Its high affinity and selectivity make it an invaluable research tool for elucidating the physiological roles of the 5-HT6 receptor and for the preclinical investigation of its therapeutic potential in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] These application notes provide comprehensive information on the procurement, handling, and experimental use of this compound.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. It is crucial to source this compound from a reliable vendor to ensure chemical purity and identity for reproducible experimental outcomes.
| Supplier | Website |
| MedchemExpress | --INVALID-LINK-- |
| Tocris Bioscience (via Fisher Scientific) | --INVALID-LINK-- |
| MedKoo Biosciences | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| R&D Systems | --INVALID-LINK-- |
Physicochemical and Handling Information
Proper storage and handling of this compound are essential to maintain its stability and activity.
| Property | Value | Reference |
| CAS Number | 1216468-02-8 | |
| Molecular Formula | C₁₈H₂₃ClIN₃O₃S | |
| Molecular Weight | 523.82 g/mol | |
| Appearance | Off-white to light brown solid | [3] |
| Purity | ≥98% (HPLC) | [4] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [3][5] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Solubility Data:
| Solvent | Maximum Concentration | Reference |
| DMSO | 125 mg/mL (238.63 mM) | [3][5] |
| Water | 10 mM (5.24 mg/mL) | [4] |
| DMF | 15 mg/mL | [6] |
| PBS (pH 7.2) | 10 mg/mL | [6] |
| Ethanol | 0.25 mg/mL | [6] |
Note: For dissolution in DMSO, ultrasonic and warming to 60°C may be required.[3][5] It is recommended to prepare fresh solutions for experiments or store aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
Biological Activity and Quantitative Data
SB-258585 is a high-affinity antagonist for the 5-HT6 receptor.[3] Its binding affinity has been characterized in various systems.
| Parameter | Species/System | Value | Reference |
| pKi | Human 5-HT6 Receptor | 8.6 | [4] |
| Ki | Human 5-HT6 Receptor | 8.9 nM | [2] |
| pKi | Rat 5-HT6 Receptor | 8.53 | [1] |
| pKD (Saturation Binding) | Human recombinant 5-HT6 receptors (HeLa cells) | 9.09 ± 0.02 | [7] |
| KD (Saturation Binding) | Human recombinant 5-HT6 receptors (HeLa cells) | 0.80 ± 0.05 nM | [7] |
| pKD (Saturation Binding) | Rat striatum | 8.56 ± 0.07 | [7] |
| pKD (Saturation Binding) | Pig striatum | 8.60 ± 0.10 | [7] |
| pKD (Saturation Binding) | Human caudate putamen | 8.90 ± 0.02 | [7] |
| Bmax | Human recombinant 5-HT6 receptors (HeLa cells) | 6.1 ± 0.95 pmol/mg protein | [7] |
| Bmax | Rat striatum | 173 ± 23 fmol/mg protein | [8] |
| Bmax | Pig striatum | 181 ± 25 fmol/mg protein | [8] |
| Bmax | Human caudate putamen | 215 ± 41 fmol/mg protein | [8] |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This canonical pathway activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[10] Additionally, the 5-HT6 receptor can engage in non-canonical signaling through interaction with Fyn, a Src family tyrosine kinase, leading to the activation of the ERK1/2 (extracellular signal-regulated kinase) pathway.[9][11]
References
- 1. medkoo.com [medkoo.com]
- 2. SB-258585 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 258585 hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: SB-258585 Hydrochloride Experiments
Welcome to the technical support center for SB-258585 hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems that may arise during in vitro and in vivo experiments with this compound.
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
-
Answer: this compound has varying solubility in different solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice, with solubility up to 50 mM. For in vivo studies, solubility in water is up to 10 mM. To prepare a stock solution in DMSO, it is recommended to warm the solution to 60°C and use ultrasonic agitation to aid dissolution. Always refer to the manufacturer's instructions for the specific lot you are using.
-
-
Question: How should I store my this compound stock solution to ensure its stability?
-
Answer: The stability of your stock solution is critical for reproducible results. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
-
2. In Vitro Experiment Issues
-
Question: My in vitro results with this compound are inconsistent. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. It is advisable to use cells within a consistent and low passage number range.
-
Assay Conditions: Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments.
-
Compound Stability: As mentioned above, improper storage and handling of this compound can lead to degradation.
-
5-HT6 Receptor-Independent Effects: Some studies suggest that at higher concentrations, SB-258585 may exert effects that are independent of the 5-HT6 receptor. Consider performing control experiments in cell lines that do not express the 5-HT6 receptor to investigate this possibility.
-
-
-
Question: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. Why might this be happening?
-
Answer: While SB-258585 is generally not considered cytotoxic at typical experimental concentrations, high concentrations or prolonged exposure could potentially lead to off-target effects and cellular stress. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line using a dose-response curve for cytotoxicity (e.g., an MTT or LDH assay) before proceeding with functional assays.
-
3. In Vivo Experiment Issues
-
Question: What is a suitable vehicle for administering this compound to rodents?
-
Answer: For intraperitoneal (i.p.) injections in rodents, a common vehicle formulation is a mixture of DMSO, PEG 400, and a buffer such as citrate buffer.[2] The final concentration of DMSO should be kept low to minimize potential toxicity. It is essential to ensure the final formulation is a clear solution and to check for any precipitation before administration. The pH of the dosing solution should ideally be between 5 and 9.[3]
-
-
Question: I am observing variable or unexpected behavioral effects in my animal studies. What are the potential reasons?
-
Answer: Behavioral studies can be influenced by a multitude of factors:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of SB-258585 can vary between species and even individual animals. Consider conducting pharmacokinetic studies to determine the optimal dosing regimen to achieve the desired brain exposure.
-
Metabolites: The in vivo metabolism of SB-258585 could produce active metabolites that may contribute to the observed effects.
-
Off-Target Effects: Although SB-258585 is highly selective for the 5-HT6 receptor, at higher doses, it may interact with other receptors, leading to unexpected behavioral outcomes.
-
Discrepancies in Animal Models: The effects of 5-HT6 receptor antagonists can be inconsistent across different animal models of cognitive impairment or psychosis.[4] The choice of model and the specific experimental parameters are critical. For instance, some studies have shown efficacy in certain memory tasks but not others.[4]
-
-
-
Question: My results with this compound in cognitive enhancement studies are not consistent with published literature. Why might this be?
-
Answer: The field of 5-HT6 receptor pharmacology has seen some inconsistencies in findings.[5] Reasons for these discrepancies can include:
-
Differences in Experimental Protocols: Subtle variations in the experimental design, such as the timing of drug administration relative to the behavioral task, can significantly impact the outcome.
-
Agonist vs. Antagonist Paradox: Paradoxically, both 5-HT6 receptor agonists and antagonists have been reported to have pro-cognitive effects in some studies.[6] The exact mechanisms underlying these observations are still under investigation.
-
Regional Brain Differences: The expression and function of 5-HT6 receptors can vary across different brain regions, potentially leading to diverse and sometimes opposing effects depending on the specific neural circuits being modulated.
-
-
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 5.24 | 10 |
| DMSO | 26.19 | 50 |
Data sourced from Tocris Bioscience.[7]
Table 2: Binding Affinity (pKi) of SB-258585 for the 5-HT6 Receptor
| Receptor | pKi |
| 5-HT6 | 8.6 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data sourced from Tocris Bioscience and R&D Systems.[7]
Table 3: Selectivity Profile of SB-258585
This compound displays high selectivity for the 5-HT6 receptor, with over 160-fold greater affinity compared to other 5-HT receptor subtypes.[7]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are example methodologies for key experiments involving this compound.
In Vitro cAMP Assay Protocol
This protocol is a general guideline for measuring the antagonist effect of SB-258585 on 5-HT-induced cAMP accumulation in cells expressing the 5-HT6 receptor.
-
Cell Culture: Plate cells stably expressing the human 5-HT6 receptor in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in an appropriate assay buffer to achieve the desired final concentrations.
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of SB-258585 for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of serotonin (5-HT) to the wells to stimulate the 5-HT6 receptors. This concentration should be at the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal.
-
cAMP Measurement: After a 15-30 minute incubation with 5-HT at 37°C, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the SB-258585 concentration to generate a dose-response curve. Calculate the IC50 value, which represents the concentration of SB-258585 that inhibits 50% of the 5-HT-induced cAMP production.
In Vivo Microdialysis Protocol for Neurotransmitter Release
This protocol provides a framework for measuring the effect of SB-258585 on extracellular neurotransmitter levels in a specific brain region of a freely moving rodent.
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the striatum or prefrontal cortex). Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the chosen dose.
-
Post-Treatment Collection: Continue to collect dialysate samples at the same regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the concentration of the neurotransmitter(s) of interest (e.g., acetylcholine, dopamine, glutamate) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter levels as a percentage of the average baseline concentration and plot the data over time to visualize the effect of SB-258585 on neurotransmitter release.
Visualizations
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing neuronal function. SB-258585, as an antagonist, blocks this initial activation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. gadconsulting.com [gadconsulting.com]
- 4. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 pharmacology inconsistencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB 258585 hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
Optimizing SB-258585 hydrochloride concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. It exhibits high affinity for this receptor with a pKi value of approximately 8.6. Its selectivity for the 5-HT6 receptor is over 160-fold higher than for other serotonin receptor subtypes, making it a valuable tool for studying the specific roles of the 5-HT6 receptor in various physiological processes.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound has good solubility in DMSO and water. For preparing stock solutions, DMSO is often preferred due to its ability to dissolve the compound at higher concentrations.[2]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Difficulty in Dissolving the Compound
-
Question: I am having trouble dissolving this compound in my chosen solvent. What can I do?
-
Answer:
-
Increase Sonication Time: For DMSO, sonication can aid in dissolution. If the compound is not fully dissolved, try increasing the sonication time. For preparing a 125 mg/mL stock in DMSO, warming the solution to 60°C and using ultrasound may be necessary.[2]
-
Check Solvent Purity: Ensure that the solvent used is of high purity and anhydrous, as contaminants can affect solubility.
-
Prepare a Lower Concentration Stock: If you are still facing issues, consider preparing a stock solution at a lower concentration.
-
Issue 2: Inconsistent or No Effect Observed in Experiments
-
Question: I am not observing the expected antagonist effect of this compound in my cell-based assay. What could be the reason?
-
Answer:
-
Verify Stock Solution Concentration: Re-verify the concentration of your stock solution. If possible, use a spectrophotometer to confirm the concentration.
-
Assess Cell Line Responsiveness: Confirm that your cell line expresses functional 5-HT6 receptors and responds to a known 5-HT6 agonist.
-
Optimize Incubation Time and Concentration: The effective concentration and incubation time can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration range for your specific assay.
-
Check for Compound Degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Question: My in vivo study with this compound is showing variable or unexpected results. What should I consider?
-
Answer:
-
Route of Administration and Vehicle: The route of administration (e.g., intraperitoneal, oral, intrahippocampal) and the vehicle used can significantly impact the bioavailability and efficacy of the compound.[3][4] Ensure the chosen method is appropriate for your experimental model and that the compound is fully dissolved in the vehicle.
-
Dose-Response Relationship: A comprehensive dose-response study is crucial to identify the optimal therapeutic window. In some cases, higher doses may not produce a stronger effect and could even lead to off-target effects or paradoxical results.[3][4][5]
-
Animal Model and Behavioral Paradigm: The observed effects of 5-HT6 receptor antagonists can be highly dependent on the animal model and the specific behavioral test being used.[5][6] Carefully consider the suitability of your chosen model for investigating the intended biological question.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 26.19 | 50 |
| Water | 5.24 | 10 |
Data sourced from Tocris Bioscience.
Table 2: Recommended Concentration Ranges for Efficacy
| Experiment Type | Organism/Cell Line | Concentration/Dosage Range | Route of Administration | Reference |
| In Vitro | Cell-based assays (e.g., cAMP) | 1 nM - 10 µM | N/A | General recommendation |
| In Vivo | Rat (Cognitive studies) | 3 - 30 mg/kg | Intraperitoneal | [4] |
| In Vivo | Rat (Anxiolytic/Antidepressant studies) | 1 µg / 3 µg | Intrahippocampal | [3] |
| In Vivo | Rat (Cognitive studies) | 1 - 10 mg/kg | Intraperitoneal | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 5.24 mg of this compound (Molecular Weight: 523.82 g/mol ).
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Dissolve: Gently vortex the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cell-Based cAMP Assay for 5-HT6 Receptor Antagonism
This protocol provides a general framework for a cell-based assay to measure the antagonist activity of this compound on 5-HT6 receptor-mediated cAMP production.
Materials:
-
Cells stably expressing human 5-HT6 receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
5-HT6 receptor agonist (e.g., Serotonin)
-
This compound
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the 5-HT6 receptor-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 10 µM.
-
Antagonist Incubation: On the day of the assay, remove the culture medium from the cells and add the diluted this compound solutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the 5-HT6 receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Anxiolytic-like and antidepressant-like effects produced by the selective 5-HT6 receptor antagonist SB-258585 after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SB-258585 reduces food motivation while blocking 5-HT6 receptors in the non-human primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with SB-258585 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with SB-258585 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-258585?
SB-258585 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] It exhibits high affinity for this receptor and is often used as a research tool to investigate the role of the 5-HT6 receptor in various physiological processes, particularly in the central nervous system.[2]
Q2: I'm observing a pro-cognitive effect with SB-258585, which I expected. However, I've seen literature where 5-HT6 receptor agonists also produce pro-cognitive effects. How is this possible?
This is a well-documented paradoxical effect in 5-HT6 receptor pharmacology.[4][5] The leading hypothesis is that the 5-HT6 receptor signals through multiple intracellular pathways, not just the canonical Gs-adenylyl cyclase-cAMP pathway.[6] While SB-258585 acts as an antagonist or inverse agonist at the Gs pathway, its effect on other pathways, such as the Fyn-ERK or mTOR pathways, may differ.[4] Both agonists and antagonists might ultimately converge on downstream signaling that enhances cognitive function, albeit through different initial mechanisms.[4]
Q3: Could my unexpected results be due to off-target effects of SB-258585?
While SB-258585 is highly selective for the 5-HT6 receptor, off-target effects are a possibility with any pharmacological agent, especially at higher concentrations. It is crucial to consider the full pharmacological profile of the compound. Some studies have reported 5-HT6 receptor-independent effects of SB-258585, such as potentiation of cell death and increases in intracellular calcium in certain in vitro systems.
Q4: Are there any known species-specific differences in the effects of SB-258585?
The effects of 5-HT6 receptor antagonists, including SB-258585, can vary between different animal models and species. For instance, the efficacy of SB-258585 in animal models of cognitive impairment and psychosis has shown some conflicting results across studies.[3][7][8] These discrepancies can arise from differences in metabolism, receptor distribution, and the specific behavioral paradigms used.
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory Behavioral Results in Animal Models
Symptoms:
-
High variability in behavioral data between subjects treated with SB-258585.
-
Failure to replicate previously published behavioral effects.
-
Observing an effect opposite to the expected outcome (e.g., impaired cognition instead of enhancement).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Dose-related effects | The behavioral effects of SB-258585 can be dose-dependent. A full dose-response study is recommended to identify the optimal therapeutic window for your specific model and behavioral paradigm. Doses used in rodent studies have ranged from 1-30 mg/kg.[3][7][8] |
| Pharmacokinetics | The route of administration and the timing of behavioral testing relative to drug administration are critical. Ensure that the dosing schedule is appropriate to achieve target engagement at the time of testing. |
| Paradigm sensitivity | Not all behavioral tasks may be equally sensitive to the effects of 5-HT6 receptor modulation. Consider using multiple, validated behavioral paradigms to assess the same cognitive domain. For example, SB-258585 has shown efficacy in the Morris water maze and object recognition tasks in some studies.[3][7][8] |
| Off-target effects | At higher concentrations, off-target effects may confound behavioral results. If feasible, confirm target engagement with techniques like ex vivo receptor occupancy studies. |
| Sex-related differences | There is evidence that responses to serotonergic drugs can be sex-dependent.[9] Analyze your data to determine if there are significant differences between male and female subjects. |
Issue 2: Unexpected Cellular Responses in Vitro
Symptoms:
-
Decreased cell viability or increased cytotoxicity at concentrations expected to be non-toxic.
-
Changes in intracellular signaling pathways that are not consistent with 5-HT6 receptor antagonism (e.g., unexpected changes in cAMP levels, or activation of other pathways).
-
Lack of a clear concentration-response relationship.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 5-HT6 Receptor-Independent Effects | SB-258585 has been reported to induce cytotoxicity and increase intracellular calcium independently of the 5-HT6 receptor in some cell lines. To verify this, include a control cell line that does not express the 5-HT6 receptor in your experiments. |
| Inverse Agonism vs. Neutral Antagonism | SB-258585 can act as an inverse agonist at some 5-HT6 receptor-mediated signaling pathways (e.g., Cdk5) and a neutral antagonist at others (e.g., Gs pathway).[6] The observed cellular response will depend on the basal activity of these pathways in your specific cell type. |
| Cell Culture Conditions | Ensure that cell culture conditions are optimal and consistent. Factors such as cell density, passage number, and media composition can influence cellular responses to pharmacological agents. |
| Compound Stability and Solubility | Verify the stability and solubility of this compound in your assay buffer. Precipitation of the compound can lead to inaccurate concentrations and misleading results. |
| Deviating Control Values | In concentration-response curves, control values can sometimes deviate from the values at low, ineffective concentrations of the test compound. This can lead to biased parameter estimates. Consider statistical approaches that can account for or mitigate the impact of deviating controls.[10] |
Quantitative Data Summary
Table 1: Binding Affinity of SB-258585
| Receptor | pKi | Reference |
| 5-HT6 | 8.53 - 8.6 | [1][3][8] |
| Other 5-HT, dopamine, and α-adrenergic receptors | >100-fold lower affinity | [3] |
Table 2: Exemplary Dosing in Animal Studies
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat | 3-30 mg/kg | Intraperitoneal (i.p.) | Cognitive enhancement in object recognition and Morris water maze (scopolamine-induced deficit model) | [3][7][8] |
| Rat | 1-10 µg | Intrahippocampal | Anxiolytic-like and antidepressant-like effects | [2] |
| Non-human primate | N/A | Acute administration | Reduced food motivation | [11] |
Visualizing Pathways and Workflows
Signaling Pathways
Caption: 5-HT6 receptor signaling pathways.
Caption: Troubleshooting workflow for unexpected results.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT6 Receptor
Objective: To determine the binding affinity of SB-258585 for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD or [125I]SB-258585.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Methiothepin or unlabeled SB-258585.
-
This compound.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of SB-258585 in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the desired concentration of SB-258585.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for SB-258585 using appropriate pharmacological software.
Protocol 2: Morris Water Maze for Assessing Spatial Memory
Objective: To evaluate the effect of SB-258585 on spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5-2 m diameter) filled with opaque water (e.g., using non-toxic white paint).
-
Submerged escape platform.
-
Video tracking system.
-
Rodents (rats or mice).
-
This compound solution for injection.
-
Vehicle control solution.
-
Distal visual cues placed around the room.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer SB-258585 or vehicle at the designated time before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random start locations, facing the tank wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-120 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the tank.
-
Administer SB-258585 or vehicle as in the acquisition phase.
-
Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Protocol 3: In Vitro Cytotoxicity Assay (Neutral Red Uptake)
Objective: To assess the potential cytotoxic effects of SB-258585 on a given cell line.
Materials:
-
Cell line of interest (e.g., HEK293, neuronal cells).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound.
-
Neutral Red solution.
-
Lysis buffer (e.g., 1% acetic acid in 50% ethanol).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of SB-258585 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of SB-258585. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add medium containing Neutral Red. Incubate for approximately 2-3 hours to allow viable cells to take up the dye.
-
Remove the Neutral Red medium, wash the cells with PBS, and add the lysis buffer to extract the dye from the cells.
-
Agitate the plate for a few minutes to ensure complete lysis and dye solubilization.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 4: Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to SB-258585.
Materials:
-
Cell line of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound.
-
Positive control (e.g., ionomycin).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.
-
Add SB-258585 at the desired concentration and continue to record the fluorescence signal over time.
-
At the end of the experiment, add a positive control like ionomycin to determine the maximum calcium response.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the effect of SB-258585 on intracellular calcium levels.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT6 Receptor Antagonist as an Adjunct Treatment Targeting Residual Symptoms in Patients With Schizophrenia: Unexpected Sex-Related Effects (Double-Blind Placebo-Controlled Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB-258585 reduces food motivation while blocking 5-HT6 receptors in the non-human primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of SB-258585 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of the selective 5-HT6 receptor antagonist, SB-258585 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective antagonist of the serotonin 5-HT6 receptor, making it a valuable tool for neuroscience research, particularly in the study of cognitive disorders.[1] Like many research compounds, its utility in in vivo studies can be limited by its physicochemical properties, which may lead to poor oral bioavailability. Enhancing bioavailability is crucial for achieving consistent and effective concentrations in preclinical and potential clinical studies.
Q2: What are the known solubility characteristics of this compound?
This compound exhibits solubility in various solvents. It is soluble to 10 mM in water and to 50 mM in DMSO.[2] Its solubility in ethanol is lower. Understanding these solubility characteristics is the first step in developing an appropriate formulation strategy.
Q3: What are the primary challenges in achieving good oral bioavailability with compounds like this compound?
The primary challenges for oral bioavailability of poorly soluble compounds, which may include this compound, are typically low aqueous solubility and slow dissolution rate in the gastrointestinal fluids. These factors can limit the amount of the drug that is absorbed into the bloodstream.
Q4: Are there any general stability concerns with this compound?
This compound is generally stable when stored correctly. For long-term storage, it is recommended to store it at -20°C as a powder, where it can be stable for at least three years. In solvent, it should be stored at -80°C for up to six months and at -20°C for up to one month.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Low or variable drug exposure in in vivo oral dosing studies.
-
Possible Cause: Poor aqueous solubility and dissolution rate of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the drug powder can increase its surface area, potentially leading to a faster dissolution rate. Techniques like micronization or nanomilling can be employed.
-
Formulation as a Suspension: For initial studies, formulating this compound as a suspension in a suitable vehicle can improve dosing accuracy and consistency. A common vehicle for preclinical oral studies is 1% methylcellulose in water.
-
Advanced Formulation Strategies: If simple suspensions are insufficient, consider more advanced formulation techniques to enhance solubility and dissolution. These are detailed in the "Bioavailability Enhancement Strategies" section below.
-
Issue 2: Precipitation of the compound upon dilution of a stock solution in an aqueous buffer.
-
Possible Cause: The aqueous buffer may not have sufficient solubilizing capacity for the concentration of this compound being used, especially if the stock solution is in an organic solvent like DMSO.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in the aqueous buffer.
-
Use of Co-solvents: Include a biocompatible co-solvent in the final aqueous solution to increase the solubility of the compound.
-
pH Adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the buffer can improve its solubility.
-
Issue 3: Difficulty in preparing a homogenous and stable formulation for oral gavage.
-
Possible Cause: Inadequate wetting or dispersion of the this compound powder in the vehicle.
-
Troubleshooting Steps:
-
Use of Wetting Agents: Incorporate a small amount of a pharmaceutically acceptable wetting agent (e.g., Tween 80) into the formulation vehicle to improve the dispersion of the drug particles.
-
Sonication: Use a sonicator to break down drug agglomerates and achieve a more uniform suspension.
-
Viscosity-Enhancing Agents: Increasing the viscosity of the vehicle with agents like carboxymethyl cellulose can help to prevent the rapid settling of drug particles, ensuring more consistent dosing.
-
Bioavailability Enhancement Strategies
Several advanced formulation strategies can be employed to significantly improve the oral bioavailability of poorly soluble compounds like this compound.
Solid Dispersion
In a solid dispersion, the drug is dispersed in an inert, hydrophilic carrier at the solid state. This can enhance the dissolution rate by presenting the drug in a more amorphous form and increasing its wettability.
Nanosuspension
A nanosuspension consists of sub-micron colloidal particles of the pure drug, stabilized by surfactants and/or polymers. The small particle size dramatically increases the surface area, leading to a higher dissolution velocity.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based formulation, and the resulting small emulsion droplets provide a large surface area for drug absorption.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 523.82 g/mol | [2] |
| Formula | C18H22IN3O3S.HCl | [2] |
| Solubility in Water | Soluble to 10 mM | [2] |
| Solubility in DMSO | Soluble to 50 mM | [2] |
| pKi for 5-HT6 Receptor | 8.53 | [1] |
Table 2: Representative Oral Pharmacokinetic Parameters of a Structurally Similar 5-HT6 Antagonist (SB-271046) in Rats
Disclaimer: The following data is for the structurally related 5-HT6 antagonist, SB-271046, and is provided as a representative example due to the lack of publicly available, specific oral pharmacokinetic data for SB-258585. These values can be used as a preliminary guide for experimental design.
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg, p.o. | Male Sprague-Dawley rats | |
| Formulation | Suspension in 1% methyl cellulose in water | ||
| Tmax (Time to Peak Concentration) | ~4 hours | ||
| Cmax (Peak Blood Concentration) | ~0.2 µM |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG)) in a suitable common solvent (e.g., methanol or a mixture of solvents). The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:5, and 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC). A typical concentration would be 1-5% (w/v) for the drug and 0.5-2% (w/v) for the stabilizer(s).
-
High-Shear Homogenization: Subject the pre-suspension to high-shear homogenization for 5-10 minutes to reduce the particle size to the low micron range.
-
High-Pressure Homogenization: Pass the resulting suspension through a high-pressure homogenizer for a number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar). The temperature should be controlled during this process.
-
Characterization: Analyze the nanosuspension for particle size distribution, zeta potential, and drug content. The dissolution rate should be compared to the unformulated drug.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Formulation Development: Based on the solubility studies, select an oil, surfactant, and co-solvent. Prepare different ratios of these components (e.g., Oil:Surfactant:Co-solvent from 20:50:30 to 40:40:20).
-
Drug Loading: Dissolve this compound in the selected mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is formed.
-
Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of an emulsion. The time to emulsify and the resulting droplet size should be measured.
-
Characterization: The optimized SEDDS formulation should be characterized for drug content, droplet size distribution upon emulsification, and robustness to dilution.
Mandatory Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and the antagonistic action of SB-258585.
Caption: A logical workflow for selecting and evaluating bioavailability enhancement strategies.
References
SB-258585 hydrochloride degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of SB-258585 hydrochloride. This potent and selective 5-HT6 receptor antagonist is a valuable tool in neuroscience research; however, its stability can be a critical factor in obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice and answers to frequently asked questions to help you mitigate potential degradation and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for a maximum of six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in both dimethyl sulfoxide (DMSO) and water. It can be dissolved in DMSO up to a concentration of 50 mM and in water up to 10 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous-based culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: I am observing inconsistent results in my experiments. Could this compound degradation be the cause?
A3: Yes, inconsistent results, such as a loss of potency or variable antagonist activity, can be a sign of compound degradation. Degradation can be influenced by several factors including improper storage, repeated freeze-thaw cycles, exposure to light, and suboptimal pH of the solution. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Q4: Are there any known degradation pathways for this compound?
A4: While specific, comprehensive degradation studies on this compound are not extensively published, molecules containing sulfonamide and ether linkages can be susceptible to hydrolysis, particularly under acidic or basic conditions. As a hydrochloride salt, aqueous solutions may be slightly acidic. It is important to control the pH of your experimental buffers. Photodegradation is also a potential concern for aromatic compounds; therefore, protection from light is recommended.
Q5: How should I prepare my working solutions from a frozen stock?
A5: When preparing working solutions, thaw the stock aliquot at room temperature and gently vortex to ensure homogeneity. It is critical to perform dilutions immediately before use. Avoid prolonged storage of diluted solutions, especially at room temperature or in direct light.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Reduced or No Antagonist Activity
| Potential Cause | Recommended Solution |
| Compound Degradation | - Ensure the compound has been stored correctly as per the recommended conditions.- Use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.- Prepare fresh working solutions immediately before each experiment. |
| Incorrect Concentration | - Verify the initial concentration of your stock solution.- Recalculate all dilution steps to ensure the final concentration in your assay is accurate.- Consider performing a concentration-response curve to confirm the compound's potency. |
| Assay System Insensitivity | - Confirm that the 5-HT6 receptor is expressed and functional in your experimental system (e.g., cell line, tissue preparation).- Optimize assay conditions such as incubation time, temperature, and buffer composition. |
Issue 2: High Background Signal or Non-Specific Binding in Radioligand Assays
| Potential Cause | Recommended Solution |
| Radioligand Issues | - Check the age and specific activity of the radioligand. Older radioligands can lead to increased non-specific binding.- Optimize the concentration of the radioligand; using a concentration significantly above the Kd can increase background. |
| Insufficient Washing | - Ensure an adequate number of washing steps with ice-cold buffer to remove unbound radioligand.- Optimize the washing time and volume. |
| Filter Binding | - If using filtration assays, pre-soak the filters (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter material. |
| Compound Precipitation | - Visually inspect the solution for any signs of precipitation, especially at higher concentrations.- Ensure the final solvent concentration (e.g., DMSO) is compatible with your assay buffer and does not cause the compound to precipitate. |
Quantitative Data Summary
The following table summarizes the stability and solubility data for this compound based on information from various suppliers.
| Parameter | Condition | Value/Recommendation | Reference |
| Storage (Solid) | -20°C | Up to 3 years | [1] |
| +4°C | Up to 2 years | [1] | |
| Storage (in Solvent) | -80°C | Up to 6 months | [1][2] |
| -20°C | Up to 1 month | [1][2] | |
| Solubility | DMSO | Up to 50 mM | [3][4] |
| Water | Up to 10 mM | [3][4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay using [125I]SB-258585 or another suitable 5-HT6 receptor radioligand.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT6 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, competing ligand (unlabeled SB-258585 or other test compounds at various concentrations), and the radioligand at a concentration near its Kd.
-
For total binding, add vehicle instead of the competing ligand.
-
For non-specific binding, add a high concentration of a known 5-HT6 receptor ligand (e.g., 10 µM unlabeled SB-258585).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a blocking agent) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine IC50 and Ki values.
-
In Vivo Administration in Mice (General Guideline)
SB-258585 has been used in in vivo studies to investigate its effects on cognition and behavior.
-
Formulation:
-
For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as saline or a small percentage of DMSO in saline. Ensure the solution is clear and free of precipitation.
-
-
Dosing:
-
The effective dose can vary depending on the animal model and the specific behavioral test. Doses in the range of 1-10 mg/kg have been reported in the literature for cognitive enhancement studies in rats. Dose-response studies are recommended to determine the optimal dose for your specific experimental paradigm.
-
-
Administration:
-
Administer the solution via i.p. injection at a volume appropriate for the mouse's body weight (e.g., 10 mL/kg).
-
-
Timing:
-
The timing of administration relative to the behavioral test is critical. This should be determined based on the pharmacokinetic profile of the compound or through pilot studies. Administration 30-60 minutes prior to testing is a common starting point.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting workflow for experimental issues.
Caption: Simplified 5-HT6 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Structural identification of the degradation products of the antitumor peptide antagonist [Arg6,D-Trp7,9,MePhe8]substance P (6-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent results with SB-258585 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SB-258585 hydrochloride in their experiments. Our aim is to ensure consistent and reliable results by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the serotonin 6 (5-HT6) receptor.[1][2][3] Its primary mechanism involves binding to and blocking the activity of 5-HT6 receptors, which are predominantly expressed in the central nervous system, particularly in regions associated with learning and memory.[4] By inhibiting these receptors, SB-258585 modulates the release of key neurotransmitters like acetylcholine and glutamate, which are crucial for cognitive function.[4]
Q2: What are the common research applications of this compound?
This compound is widely used as a research tool to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. Key research applications include:
-
Cognitive Enhancement: Studying its potential to improve performance in learning and memory tasks.[4]
-
Neurodegenerative and Neuropsychiatric Disorders: Investigating its therapeutic potential in conditions like Alzheimer's disease and schizophrenia.[3][4]
-
Anxiety and Depression: Exploring its anxiolytic-like and antidepressant-like effects.[5]
-
Receptor Mapping: Using its radiolabeled form ([¹²⁵I]SB-258585) to map the distribution of 5-HT6 receptors in the brain.[3]
Q3: How should I store and handle this compound?
Proper storage is critical to maintain the stability and activity of the compound.
-
Short-term storage: For periods of days to weeks, store the solid powder at 0-4°C in a dry, dark environment.[4]
-
Long-term storage: For months to years, store at -20°C.[4][6]
-
Stock solutions: Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Potential Cause: Off-target effects or 5-HT6 receptor-independent events.
-
Troubleshooting Steps:
-
Confirm 5-HT6 Receptor Expression: Ensure that your cell line endogenously expresses 5-HT6 receptors or has been successfully transfected.
-
Control Experiments: Include a control cell line that does not express 5-HT6 receptors to differentiate between receptor-mediated and off-target effects.
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration range. High concentrations may lead to non-specific effects. Research has indicated that SB-258585 can potentiate cell death and increase intracellular calcium ([Ca2+]i) in a 5-HT6 receptor-independent manner.[8]
-
Alternative Antagonists: Consider using a structurally different 5-HT6 receptor antagonist as a control to confirm that the observed effects are specific to 5-HT6 receptor blockade.
-
Issue 2: Poor solubility of this compound.
-
Potential Cause: Incorrect solvent or preparation method.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in various solvents. Refer to the table below for solubility data. For cell culture experiments, DMSO is a common choice, but the final concentration of DMSO in the media should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Preparation of Stock Solutions: To prepare stock solutions, especially at higher concentrations in DMSO, warming the solution to 60°C and using sonication can aid in dissolution.[9]
-
Aqueous Solutions: When preparing aqueous solutions, be aware of the lower solubility limit compared to organic solvents.
-
Issue 3: Variability in in vivo study outcomes.
-
Potential Cause: Issues with drug administration, dosage, or experimental design.
-
Troubleshooting Steps:
-
Route of Administration: SB-258585 has good oral bioavailability in rodent models.[4] The choice of administration route (e.g., oral gavage, intraperitoneal injection) should be consistent and appropriate for the experimental question.
-
Dosage: The effective dose can vary depending on the animal model and the specific behavioral test. It is crucial to perform a dose-finding study. For example, in rats, a dose of 1 µg administered intrahippocampally showed anxiolytic-like effects, while 3 µg produced antidepressant-like effects.[5]
-
Pharmacokinetics and Timing: Consider the pharmacokinetic profile of the compound to determine the optimal time between administration and behavioral testing.
-
Control Groups: Always include appropriate vehicle control groups in your experimental design.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 523.82 g/mol | [1][2] |
| Formula | C₁₈H₂₂IN₃O₃S·HCl | [1] |
| Purity | ≥98% | [1][2] |
| Binding Affinity (pKi) | 8.53 - 8.6 | [1][2][4][6] |
| Selectivity | >160-fold selectivity over other 5-HT receptor subtypes | [1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 10 mM (5.24 mg/mL) | [1][2] |
| DMSO | 50 mM (26.19 mg/mL) to 125 mg/mL (with heating) | [1][2][9] |
| DMF | 15 mg/mL | [6] |
| Ethanol | 0.25 mg/mL | [6] |
| PBS (pH 7.2) | 10 mg/mL | [6] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor using [¹²⁵I]SB-258585.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT6 receptor.
-
[¹²⁵I]SB-258585 (radioligand)
-
This compound (unlabeled competitor)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., MultiScreenHTS)
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membranes.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled SB-258585 (e.g., 10 µM), 25 µL of radioligand, and 50 µL of cell membranes.
-
Competitive Binding: 25 µL of varying concentrations of the test compound, 25 µL of radioligand, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold wash buffer using a vacuum manifold. This separates the bound from the free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assessment (Rat Model)
This protocol describes a general workflow for assessing the effects of this compound on behavior in rats. The specific behavioral test (e.g., Morris water maze for cognition, elevated plus maze for anxiety) will have its own detailed procedure.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a small amount of DMSO and Tween 80)
-
Adult male Wistar rats (or other appropriate strain)
-
Oral gavage needles or injection supplies
-
Behavioral testing apparatus
Methodology:
-
Acclimation: Acclimate the animals to the housing and handling conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations. Ensure the solution is homogenous.
-
Animal Groups: Randomly assign animals to different experimental groups (e.g., vehicle control, different doses of SB-258585).
-
Drug Administration: Administer this compound or the vehicle to the animals via the chosen route (e.g., oral gavage). The volume administered should be based on the animal's body weight.
-
Testing Window: Based on the known pharmacokinetics of SB-258585, conduct the behavioral test at the appropriate time after drug administration.
-
Behavioral Testing: Conduct the chosen behavioral test according to its established protocol, ensuring that the experimenter is blind to the treatment conditions.
-
Data Collection and Analysis: Record the relevant behavioral parameters and analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the different treatment groups.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for SB-258585.
Caption: Troubleshooting logic for SB-258585 experiments.
References
- 1. SB 258585 hydrochloride | 5-HT6 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. SB 258585 hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 3. SB-258585 - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Anxiolytic-like and antidepressant-like effects produced by the selective 5-HT6 receptor antagonist SB-258585 after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-HT6 receptor ligands, EMD386088 and SB258585, differentially regulate 5-HT6 receptor-independent events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
SB-258585 hydrochloride batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter during experiments with SB-258585 hydrochloride, with a focus on mitigating concerns related to batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a decrease in the potency of this compound in our cell-based assays compared to previous experiments. What could be the cause?
A1: A decrease in potency can stem from several factors, often related to compound integrity or experimental setup. Follow these troubleshooting steps:
-
Compound Storage and Handling: Improper storage can lead to degradation. This compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solution, it is recommended to store aliquots at -80°C for no longer than 6 months, or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
-
Solubility Issues: Ensure the compound is fully dissolved. This compound has varying solubility in different solvents.[3][4] For in vitro experiments, DMSO is a common solvent, with solubility up to 125 mg/mL (with warming and sonication)[1] or 20 mg/mL.[3] Incomplete dissolution will lead to a lower effective concentration.
-
Batch-to-Batch Variability: While manufacturers strive for consistency, minor variations between batches can occur. We recommend performing a quality control check on each new batch. Refer to the "Quality Control Workflow for New Batches" diagram and the "Protocol for In-House Quality Control" section below.
-
Experimental Consistency: Review your experimental protocol for any recent changes. Ensure cell passage number, serum concentration in media, and incubation times are consistent with previous experiments.
Q2: Our latest batch of this compound is difficult to dissolve in our standard solvent. What should we do?
A2: Solubility issues can be a frustrating source of variability. Here are some suggestions:
-
Verify Solvent and Concentration: Double-check the solvent and the target concentration against the manufacturer's datasheet. This compound is soluble in DMSO and water.[4]
-
Aid Dissolution: Gentle warming (up to 60°C) and sonication can aid in dissolving the compound, particularly at higher concentrations in DMSO.[1]
-
Consider a Different Solvent: Depending on your experimental needs, switching to a different solvent might be an option. Please refer to the solubility table below.
-
Batch-Specific Properties: Note that the degree of hydration can vary between batches, which may slightly affect the molecular weight and solubility characteristics. Always refer to the batch-specific certificate of analysis (CoA).
Q3: We are seeing inconsistent results in our in vivo studies. Could this be related to the this compound batch?
A3: In vivo studies have many variables, and the test compound is a critical one.
-
Formulation and Stability: How is the compound formulated for in vivo administration? The stability of the formulation is crucial. Prepare fresh formulations daily if the stability is unknown.
-
Route of Administration and Bioavailability: Ensure the route of administration is consistent and appropriate. The oral bioavailability of SB-258585 has been demonstrated in research settings.[5]
-
In-House QC: We strongly recommend performing an in-house quality control check on the batch before initiating extensive in vivo experiments. This could involve a simple in vitro assay to confirm its activity.
-
Animal Health and Husbandry: Ensure that there are no underlying health issues in the animal cohort that could be contributing to the variability.
Data and Protocols
Compound Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C18H22IN3O3S・HCl | [1][4] |
| Molecular Weight | 523.82 g/mol | [1][4] |
| Purity | ≥98% (HPLC) | |
| Target | 5-HT6 Receptor | [1] |
| pKi | 8.6 | [4] |
| Solvent | Maximum Concentration | Source |
| DMSO | 50 mM (~26.19 mg/mL) | [4] |
| Water | 10 mM (~5.24 mg/mL) | [4] |
| DMF | 15 mg/mL | [3] |
| Ethanol | 0.25 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 5.24 mg).
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (for 5.24 mg, add 1 mL of DMSO).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or a warm water bath (45-60°C) to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C as per the storage guidelines.
Protocol 2: In-House Quality Control using a 5-HT6 Receptor-Expressing Cell Line
This protocol assumes access to a cell line endogenously or recombinantly expressing the 5-HT6 receptor and a method to measure downstream signaling (e.g., cAMP accumulation assay).
-
Cell Culture: Culture the 5-HT6 receptor-expressing cells according to standard protocols.
-
Assay Preparation: Seed the cells in an appropriate assay plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the new batch of this compound and a reference (previous) batch.
-
Assay Procedure:
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a known 5-HT6 receptor agonist (e.g., serotonin) at its EC50 concentration.
-
Lyse the cells and measure the downstream signaling molecule (e.g., cAMP) using a commercially available kit.
-
-
Data Analysis:
-
Plot the concentration-response curves for both the new and reference batches.
-
Calculate the IC50 values for both batches. The IC50 of the new batch should be within an acceptable range of the reference batch.
-
Visualizations
Caption: Workflow for receiving and validating a new batch.
Caption: Troubleshooting flowchart for unexpected results.
Caption: Simplified 5-HT6 receptor signaling pathway.
References
Validation & Comparative
A Comparative Guide to SB-258585 Hydrochloride and Other 5-HT6 Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a suitable 5-HT6 receptor antagonist is a critical decision in the exploration of novel therapeutics for cognitive and neuropsychiatric disorders. This guide provides an objective comparison of SB-258585 hydrochloride with other prominent 5-HT6 antagonists, supported by experimental data to inform preclinical research strategies.
This document summarizes the binding affinities, selectivity profiles, and functional potencies of this compound alongside other widely studied 5-HT6 antagonists such as Intepirdine (SB-742457) and Idalopirdine (Lu AE58054). Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.
Quantitative Comparison of 5-HT6 Antagonists
The following table provides a summary of the binding affinities (Ki in nM) and functional antagonist potencies (pA2 or IC50 in nM) of selected 5-HT6 antagonists. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT6 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | Functional Potency (pA2/IC50, nM) |
| SB-258585 | ~0.29[1] | 645[1] | 447[1] | 407[1] | >10,000 | >10,000 | >10,000 | 758[1] | pA2 = 7.63[2] |
| Intepirdine (SB-742457) | ~0.23 | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 | IC50 = 33 nM[3] |
| Idalopirdine (Lu AE58054) | 0.83[4][5] | >5,000 | >5,000 | >5,000 | 791[6] | >5,000 | >5,000 | >5,000 | Kb = 19.1 nM[7] |
Note: Ki values can vary slightly between different studies and experimental conditions. The data presented here is a representative compilation from available literature.
This compound demonstrates high affinity for the 5-HT6 receptor, with a Ki value of approximately 0.29 nM.[1] It exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other serotonin receptor subtypes, as well as dopamine and adrenergic receptors.[1] Intepirdine (SB-742457) also shows very high affinity for the 5-HT6 receptor with a pKi of 9.63 (approximately 0.23 nM) and displays greater than 100-fold selectivity over other receptors.[8] Idalopirdine (Lu AE58054) is another potent and selective 5-HT6 receptor antagonist with a Ki value of 0.83 nM.[4][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical 5-HT6 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
1. Materials:
- Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells) or from brain tissue rich in 5-HT6 receptors (e.g., striatum).
- Radioligand: A high-affinity radiolabeled ligand for the 5-HT6 receptor, such as [³H]-LSD or [¹²⁵I]-SB-258585.
- Assay Buffer: Typically 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[9]
- Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., 10 µM clozapine) to determine non-specific binding.[9]
- Test Compound: The compound to be tested, dissolved in a suitable solvent (e.g., DMSO).
- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
- Scintillation Counter: For quantifying radioactivity.
2. Procedure:
- Incubation: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kd value (e.g., 1-2 nM for [³H]-LSD), and varying concentrations of the test compound.
- Total Binding: For total binding wells, add assay buffer instead of the test compound.
- Non-specific Binding: For non-specific binding wells, add the non-specific binding control.
- Incubation Conditions: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This protocol describes a general method to assess the functional antagonist activity of a test compound at the 5-HT6 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Materials:
- Cell Line: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells).
- Cell Culture Medium: Appropriate medium for the chosen cell line.
- Agonist: A known 5-HT6 receptor agonist, such as serotonin (5-HT).
- Test Compound: The antagonist to be tested.
- cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using TR-FRET, HTRF, or ELISA).
- Stimulation Buffer: Typically Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
2. Procedure:
- Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.
- Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a specific period (e.g., 15-30 minutes).
- Agonist Stimulation: Add the 5-HT6 agonist (e.g., 5-HT at its EC80 concentration) to the wells and incubate for a defined time (e.g., 30 minutes) to stimulate cAMP production.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
- Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
- For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
Conclusion
This compound, Intepirdine, and Idalopirdine are all potent and selective 5-HT6 receptor antagonists that serve as valuable tools for investigating the therapeutic potential of 5-HT6 receptor modulation. The choice of antagonist for a particular study will depend on the specific research question, the desired pharmacokinetic properties, and the required selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous preclinical experiments in the pursuit of novel treatments for cognitive and neuropsychiatric disorders.
References
- 1. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. idalopirdine | 5-HT Receptor | TargetMol [targetmol.com]
- 6. idalopirdine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
A Comparative Efficacy Analysis of 5-HT6 Receptor Antagonists: SB-258585 Hydrochloride vs. SB-399885
In the landscape of cognitive enhancers and potential therapeutics for neuropsychiatric disorders, selective antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor have emerged as a promising class of compounds. This guide provides a detailed comparison of two prominent 5-HT6 receptor antagonists, SB-258585 hydrochloride and SB-399885, with a focus on their efficacy as demonstrated in preclinical studies. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action and Signaling Pathway
Both SB-258585 and SB-399885 exert their effects by acting as potent and selective antagonists at the 5-HT6 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of the endogenous ligand serotonin (5-HT), these antagonists inhibit this signaling cascade. This antagonism is believed to modulate the release of several key neurotransmitters, including acetylcholine and glutamate, which play crucial roles in cognitive processes.
Binding Affinity and Selectivity
A critical aspect of a drug's potential is its affinity for the target receptor and its selectivity over other receptors, which can minimize off-target effects. Both SB-258585 and SB-399885 exhibit high affinity for the 5-HT6 receptor.
| Compound | Target | Binding Affinity (pKi) | Selectivity |
| This compound | Human 5-HT6 Receptor | 8.53 - 8.6[1][2] | >160-fold selectivity over other 5-HT receptor subtypes. |
| SB-399885 | Human Recombinant 5-HT6 Receptor | 9.11 ± 0.03[3][4][5] | >200-fold selectivity over a wide range of other receptors, ion channels, and enzymes[3][4][5]. |
| SB-399885 | Human Native 5-HT6 Receptor | 9.02 ± 0.05[3][4][5] |
SB-399885 demonstrates a slightly higher binding affinity for the human 5-HT6 receptor compared to this compound. Both compounds, however, are highly selective, a desirable characteristic for a research tool and potential therapeutic agent.
In Vitro and In Vivo Efficacy Comparison
The efficacy of these compounds has been evaluated in various preclinical models, shedding light on their potential therapeutic applications.
Cognitive Enhancement
Both compounds have shown promise in models of cognitive impairment.
-
SB-399885 has demonstrated cognitive-enhancing properties in aged rats in the water maze and novel object recognition models[4][5][6]. It has been shown to reverse scopolamine-induced cognitive deficits[4].
-
SB-258585 has also shown cognition-enhancing effects in object recognition tasks and was able to prevent scopolamine-induced deficits in the Morris water-maze test[7].
| In Vivo Model | Compound | Dose | Effect |
| Novel Object Recognition (Scopolamine-induced deficit) | SB-399885 | 10 mg/kg p.o. | Significantly reversed the deficit[4]. |
| Aged Rat Water Maze | SB-399885 | 10 mg/kg p.o. | Fully reversed age-dependent deficits in spatial learning[4][5]. |
| Morris Water Maze (Scopolamine-induced deficit) | SB-258585 | Not specified | Prevented the deficit[7]. |
| Object Recognition | SB-258585 | 3-30 mg/kg i.p. | Showed cognition-enhancing effects[7]. |
Neurochemical Effects
The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated by their influence on various neurotransmitter systems.
-
SB-399885 has been shown to increase extracellular levels of acetylcholine in the medial prefrontal cortex of rats[4][5]. It also increases extracellular levels of dopamine and noradrenaline[3].
-
The mechanism of SB-258585 is also linked to the modulation of neurotransmitter release, including acetylcholine, glutamate, and GABA[1].
Anxiolytic and Antidepressant-like Effects
Both compounds have been investigated for their potential in treating mood and anxiety disorders.
-
SB-399885 has demonstrated antidepressant-like effects in the forced swim test in rats and has been shown to enhance the anti-immobility action of other antidepressants[8][9]. It also exhibits anxiolytic-like effects[6].
-
SB-258585 , when administered directly into the hippocampus of rats, showed anxiolytic-like effects in the conflict drinking test and antidepressant-like effects in the forced swim test[10].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these compounds.
Novel Object Recognition Test
This test assesses learning and memory in rodents.
Protocol Summary:
-
Habituation: Rats are individually habituated to an open-field arena for a set period.
-
Training/Acquisition: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.
-
Drug Administration: Following the training phase, rats are administered either the test compound (e.g., SB-399885 at 10 mg/kg, p.o.) or a vehicle.
-
Retention/Test: After a specific interval (e.g., 24 hours), one of the original objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates intact memory.
Forced Swim Test
This model is widely used to assess antidepressant-like activity.
Protocol Summary:
-
Pre-test Session: Rats are individually placed in a cylinder filled with water for 15 minutes.
-
Test Session (24 hours later): The animals are returned to the water-filled cylinder for a 5-minute session. The duration of immobility is recorded.
-
Drug Administration: The test compound (e.g., SB-399885 at 10 mg/kg, i.p.) is administered before the test session. A decrease in immobility time is indicative of an antidepressant-like effect[8].
Conclusion
Both this compound and SB-399885 are potent and selective 5-HT6 receptor antagonists with demonstrated efficacy in preclinical models of cognitive dysfunction, anxiety, and depression. SB-399885 appears to have a slightly higher binding affinity and has been extensively characterized for its cognitive-enhancing effects and its ability to modulate multiple neurotransmitter systems. SB-258585 is also a valuable research tool, frequently used in its radiolabeled form for binding studies, and has shown efficacy in various behavioral paradigms. The choice between these two compounds for a specific research application will depend on the experimental context, including the desired route of administration, the specific behavioral or neurochemical endpoint being investigated, and the need for a radiolabeled tracer. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their pharmacological profiles and in vivo efficacy.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. SB-399885 [medbox.iiab.me]
- 7. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study into a possible mechanism responsible for the antidepressant-like activity of the selective 5-HT6 receptor antagonist SB-399885 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective 5-HT(6) receptor antagonist SB-399885 enhances anti-immobility action of antidepressants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like and antidepressant-like effects produced by the selective 5-HT6 receptor antagonist SB-258585 after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SB-258585 Hydrochloride: A Comparative Guide to Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of SB-258585 hydrochloride's binding affinity for its primary target, the serotonin 5-HT6 receptor, against a panel of other G-protein coupled receptors (GPCRs). The data presented herein, summarized from radioligand binding assays, illuminates the compound's cross-reactivity profile, offering valuable insights for experimental design and data interpretation.
This compound is a potent and highly selective antagonist of the 5-HT6 receptor, a target of significant interest in the development of therapeutics for cognitive disorders.[1][2] Its utility as a research tool is critically dependent on its specificity. This guide presents quantitative data on its binding to various serotonin (5-HT), dopamine, adrenergic, and muscarinic receptors, alongside detailed experimental protocols and visual representations of the key signaling pathway and workflow.
Comparative Binding Affinity of this compound
The selectivity of this compound has been evaluated through extensive radioligand binding assays. The data, presented in terms of the negative logarithm of the inhibitor constant (pKi), demonstrates a high affinity for the human 5-HT6 receptor with significantly lower affinity for other receptors, confirming its high selectivity.
| Receptor Family | Receptor Subtype | pKi | Fold Selectivity vs. 5-HT6 |
| Serotonin | 5-HT6 | 8.53 - 8.6 | - |
| 5-HT1A | 6.19 | > 218x | |
| 5-HT1B | 6.35 | > 151x | |
| 5-HT1D | 6.39 | > 138x | |
| 5-HT1F | 6.20 | > 204x | |
| 5-HT2A | < 6 | > 338x | |
| 5-HT2B | < 6 | > 338x | |
| 5-HT2C | < 6 | > 338x | |
| 5-HT7 | < 6 | > 338x | |
| Dopamine | D1 | < 6 | > 338x |
| D2 | < 6 | > 338x | |
| D3 | 6.12 | > 257x | |
| Adrenergic | α1 | < 5 | > 3388x |
| α2 | < 5 | > 3388x | |
| β | < 5 | > 3388x | |
| Muscarinic | M1-M5 | < 5 | > 3388x |
Table 1: Comparative binding affinities of this compound for various GPCRs. Data compiled from multiple sources.[1][2] Fold selectivity is calculated based on the Ki values derived from the pKi.
As the data indicates, this compound exhibits over 160-fold selectivity for the 5-HT6 receptor compared to other serotonin receptor subtypes and demonstrates even greater selectivity against dopaminergic, adrenergic, and muscarinic receptors.[2]
Experimental Protocols
The determination of binding affinities for this compound is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Membrane Preparations: Cell membranes prepared from a stable cell line expressing the recombinant human 5-HT6 receptor (e.g., HEK293 or HeLa cells).
-
Radioligand: A specific 5-HT6 receptor radioligand, such as [³H]-LSD or [¹²⁵I]-SB-258585.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., unlabeled SB-258585 or clozapine).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1 mM EDTA.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, wells contain only the membrane preparation and the radioligand. For non-specific binding, wells contain the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
To further aid in the understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated.
Canonical 5-HT6 receptor signaling pathway.
General workflow for a competitive radioligand binding assay.
References
A Comparative Guide to the In Vitro and In Vivo Effects of SB-258585 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist, with other alternative compounds. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.
Introduction to this compound
SB-258585 is a widely used research tool for investigating the physiological and pathological roles of the serotonin 6 (5-HT6) receptor. It exhibits high affinity and selectivity for this receptor, making it a valuable pharmacological agent for both in vitro and in vivo studies. This guide will delve into its mechanism of action, experimental effects, and how it compares to other 5-HT6 receptor antagonists.
Mechanism of Action
SB-258585 acts as a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). By blocking the binding of serotonin, SB-258585 inhibits this signaling cascade.
SB-258585 Hydrochloride: A Comparative Analysis Against Established Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SB-258585 hydrochloride, a selective serotonin 6 (5-HT6) receptor antagonist, with established cognitive enhancers. The following sections detail the mechanism of action, comparative preclinical efficacy, and the underlying signaling pathways, supported by experimental data and protocols.
Mechanism of Action: Modulating Multiple Neurotransmitter Systems
This compound exerts its pro-cognitive effects by acting as a potent and selective antagonist at the 5-HT6 receptor. These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and cortex. Blockade of 5-HT6 receptors has been shown to enhance cognitive performance by modulating the release of several key neurotransmitters. This includes increasing cholinergic and glutamatergic neurotransmission, both of which are critical for synaptic plasticity and memory formation. The procognitive effects of 5-HT6 receptor antagonists are believed to be mediated through the disinhibition of these neuronal systems.
In contrast, established cognitive enhancers operate through different mechanisms. Donepezil, a widely prescribed medication for Alzheimer's disease, is an acetylcholinesterase inhibitor that increases the levels of acetylcholine in the synaptic cleft. Methylphenidate, commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD), is a dopamine and norepinephrine reuptake inhibitor, thereby increasing the synaptic concentrations of these catecholamines.
Preclinical Efficacy: A Head-to-Head Look
Preclinical studies in rodent models of cognitive impairment have demonstrated the potential of SB-258585 as a cognitive enhancer. Its efficacy has been evaluated in various behavioral paradigms, most notably the Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory.
Comparative Efficacy Data
While direct head-to-head studies with a wide range of doses are limited, the available data allows for an indirect comparison of the effective dose ranges and observed effects of SB-258585 with donepezil and methylphenidate in similar behavioral tests.
| Compound | Animal Model | Cognitive Domain | Effective Dose Range (mg/kg, i.p.) | Key Findings |
| SB-258585 | Rat | Spatial Memory (MWM) | 3 - 30 | Reversed scopolamine-induced deficits in spatial navigation. |
| Rat | Recognition Memory (NOR) | 3 - 30 | Improved performance in novel object recognition. | |
| Donepezil | Rat | Spatial Memory (MWM) | 0.5 - 5 | Ameliorated cognitive deficits in various models of Alzheimer's disease. |
| Methylphenidate | Mouse/Rat | Recognition Memory (NOR) | 0.25 - 2.0 | Enhanced performance in novel object recognition tasks. |
Note: The effective doses can vary depending on the specific experimental conditions, including the animal strain, age, and the nature of the induced cognitive deficit.
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of SB-258585 and other nootropics are underpinned by complex intracellular signaling cascades.
5-HT6 Receptor Antagonist Signaling Pathway
Antagonism of the 5-HT6 receptor by SB-258585 is thought to initiate a signaling cascade that ultimately enhances neuronal communication and plasticity. This is believed to involve the modulation of downstream effectors such as cAMP, CREB, and ERK1/2.
Experimental Workflow: Morris Water Maze
The Morris Water Maze is a standard preclinical test to assess spatial learning and memory. The workflow involves training the animal to find a hidden platform in a pool of water, followed by a probe trial to assess memory retention.
Experimental Workflow: Novel Object Recognition
The Novel Object Recognition test evaluates an animal's ability to recognize a previously encountered object. The workflow consists of a familiarization phase and a test phase.
Detailed Experimental Protocols
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Rats are given four trials per day for four consecutive days. For each trial, the rat is placed into the pool at one of four randomly chosen starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within 60-120 seconds, the rat is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the last training trial, the platform is removed from the pool, and the rat is allowed to swim freely for 60 seconds.
-
-
Data Collection: An automated tracking system records the escape latency (time to find the platform), path length, and swimming speed during the acquisition phase. During the probe trial, the time spent in the target quadrant (where the platform was previously located) is measured.
Novel Object Recognition (NOR) Protocol
-
Apparatus: An open-field arena (e.g., 50x50x50 cm). A variety of objects that are distinct in shape, color, and texture are used.
-
Procedure:
-
Habituation: On the first day, rats are allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization Phase (T1): On the second day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Test Phase (T2): After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object, and the rat is returned to the arena for another exploration period (e.g., 5 minutes).
-
-
Data Collection: The time spent exploring each object (sniffing, touching) is manually or automatically recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI greater than zero indicates a preference for the novel object and successful recognition memory.
Conclusion
This compound demonstrates significant promise as a cognitive-enhancing agent in preclinical models. Its distinct mechanism of action, targeting the 5-HT6 receptor to modulate cholinergic and glutamatergic systems, offers a different therapeutic approach compared to established cognitive enhancers like donepezil and methylphenidate. While further direct comparative studies are warranted to fully elucidate its relative efficacy, the existing data suggests that SB-258585 is a valuable tool for research into novel treatments for cognitive dysfunction. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation of this and other potential nootropic compounds.
Head-to-Head Comparison: SB-258585 Hydrochloride vs. Intepirdine in 5-HT6 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for the development of therapeutics aimed at treating cognitive dysfunction, particularly in Alzheimer's disease and schizophrenia.[1][2] Antagonism of this Gs-coupled protein receptor is believed to enhance cognitive processes by modulating multiple neurotransmitter systems, including acetylcholine and glutamate, primarily through the disinhibition of GABAergic neurons.[3][4] This guide provides a detailed, data-driven comparison of two notable 5-HT6 receptor antagonists: SB-258585 hydrochloride, a widely used preclinical research tool, and intepirdine (formerly SB-742457), a compound that advanced to late-stage clinical trials.
Overview and Key Differences
This compound is a potent and highly selective 5-HT6 receptor antagonist that has become a standard tool in neuroscience research.[5] It is frequently used in its radiolabeled form, [¹²⁵I]SB-258585, for autoradiographic mapping of 5-HT6 receptors in the brain.[5] Preclinical studies have demonstrated its nootropic, anxiolytic, and antidepressant-like effects in animal models.[5][6]
Intepirdine (also known as SB-742457 and RVT-101) is also a selective and high-affinity 5-HT6 receptor antagonist.[7][8] Developed by GlaxoSmithKline and later Axovant Sciences, intepirdine progressed to Phase III clinical trials for the treatment of Alzheimer's disease and dementia with Lewy bodies.[7][8] Despite some promising signals in Phase II, the pivotal Phase III MINDSET trial did not meet its co-primary efficacy endpoints, leading to the discontinuation of its development in 2018.[8] A key pharmacological distinction is that intepirdine has been characterized as an inverse agonist, whereas other 5-HT6 antagonists have been identified as neutral antagonists.[9]
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters for this compound and intepirdine, based on data from various in vitro studies.
| Parameter | This compound | Intepirdine (SB-742457) |
| Binding Affinity (pKi) | 8.6, 8.53[6][10] | 9.63[11] |
| Binding Affinity (Ki) | 8.9 nM[5] | ~3 nM[9] |
| Functional Activity | Antagonist | Inverse Agonist[9] |
| Selectivity | >160-fold over other 5-HT receptor subtypes. >100-fold over other 5-HT, dopamine, and α-adrenergic receptors.[10] | >100-fold vs. 84 other receptors, including other serotonin receptor subtypes.[11] |
Signaling Pathway and Mechanism of Action
Both compounds exert their primary effect by blocking the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, these compounds are hypothesized to modulate downstream signaling cascades that ultimately influence the release of key neurotransmitters involved in cognition. The blockade of 5-HT6 receptors on GABAergic interneurons reduces their inhibitory tone on cholinergic and glutamatergic neurons, leading to increased acetylcholine and glutamate release in brain regions critical for learning and memory.
Experimental Protocols
The characterization of compounds like SB-258585 and intepirdine relies on standardized in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT6 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed, resuspended in assay buffer, and protein concentration is determined via a BCA or Bradford assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add in sequence:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
50 µL of the test compound (SB-258585 or intepirdine) at various concentrations. For non-specific binding control wells, a high concentration of a known 5-HT6 ligand (e.g., 10 µM clozapine) is added.
-
50 µL of a radioligand, such as [³H]-LSD or [¹²⁵I]SB-258585, at a fixed concentration near its Kd value.
-
100 µL of the membrane preparation.
-
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
The filter mats are dried, and a scintillation cocktail is added.
-
Radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This assay measures the functional effect of a compound on receptor signaling by quantifying the downstream second messenger, cAMP.
1. Cell Culture and Plating:
-
HEK293 cells expressing the human 5-HT6 receptor are seeded into 96-well plates and grown to near confluency.
2. Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
-
For antagonist mode: Cells are incubated with varying concentrations of the test compound (SB-258585 or intepirdine).
-
After the antagonist pre-incubation, a fixed concentration of a 5-HT6 agonist (e.g., serotonin or 5-CT) is added to all wells (except the basal control) to stimulate the receptor.
-
For inverse agonist mode: Cells are incubated with the test compound alone to measure its effect on the receptor's basal (constitutive) activity.
-
The plate is incubated for 30-60 minutes at 37°C.
3. Lysis and Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
A standard curve is used to convert the assay signal to cAMP concentration.
-
For antagonist activity, the IC50 value is determined by plotting the inhibition of the agonist response against the antagonist concentration. The Kb (antagonist dissociation constant) can be calculated using the Gaddum equation.
-
For inverse agonist activity, the IC50 is determined by plotting the reduction in basal cAMP levels against the compound concentration.
Conclusion
This compound and intepirdine are both potent and selective antagonists of the 5-HT6 receptor, with intepirdine demonstrating a somewhat higher binding affinity in reported assays.[6][10][11] The critical distinction lies in their developmental trajectory and functional profile. SB-258585 remains a cornerstone research tool for preclinical investigation of the 5-HT6 receptor system. In contrast, intepirdine's journey through clinical trials, despite ultimately failing to show efficacy, has provided valuable insights into the therapeutic hypothesis of 5-HT6 antagonism for cognitive enhancement in human disease.[8] Furthermore, the characterization of intepirdine as an inverse agonist suggests a different mode of interaction with the receptor's constitutive activity compared to neutral antagonists, a factor that may be critical for therapeutic outcomes and warrants further investigation in the field.[9]
References
- 1. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-ht6 Receptors as Emerging Targets for Drug Discovery | Annual Reviews [annualreviews.org]
- 5. SB-258585 - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Intepirdine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Affinity of SB-258585 Hydrochloride and Other Serotonergic Ligands
This guide provides a detailed comparison of the binding affinity of SB-258585 hydrochloride with a selection of other significant serotonergic ligands. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their work with serotonergic compounds.
Introduction to this compound
SB-258585 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1] Its high affinity for the 5-HT6 receptor, with a pKi value of approximately 8.6, and over 160-fold selectivity against other 5-HT receptor subtypes, make it a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor. This selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and allows for a more precise delineation of the receptor's function.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki in nM) of this compound and other key serotonergic ligands across a panel of human serotonin receptor subtypes. The data has been compiled from various sources, and it is important to note that absolute Ki values can vary between different studies due to variations in experimental conditions.
| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 | Source(s) |
| SB-258585 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 2.5 | >1000 | [2] |
| Serotonin (5-HT) | 1.3 | 4.0 | 2.5 | 12.6 | 5.0 | 5.0 | 19.9 | 1.0 | [PDSP Ki Database] |
| 5-CT | 0.4 | 1.3 | 0.5 | 800 | 158 | 2512 | 126 | 0.2 | [PDSP Ki Database] |
| 8-OH-DPAT | 0.8 | 2512 | 1000 | 3162 | >10000 | >10000 | 1000 | 100 | [PDSP Ki Database] |
| Ketanserin | 158 | 10000 | 10000 | 1.3 | 31.6 | 25.1 | 1000 | 1000 | [PDSP Ki Database] |
| Lisuride | 1.6 | 1.0 | 0.5 | 1.6 | 10 | 10 | 15.8 | 6.3 | [PDSP Ki Database] |
| WAY-100635 | 0.1 | 1000 | 1000 | 1000 | >10000 | >10000 | 1000 | 1000 | [PDSP Ki Database] |
Data is presented as Ki (nM), where a lower value indicates a higher binding affinity. Data is primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, a valuable public resource for pharmacological data.[3][4][5][6][7]
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed protocol that outlines the general methodology for such an experiment.
Competitive Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., SB-258585) for a specific serotonin receptor subtype.
2. Materials:
- Cell Membranes: A preparation of cell membranes expressing the human serotonin receptor of interest.
- Radioligand: A radioactively labeled ligand that binds with high affinity and specificity to the target receptor (e.g., [³H]LSD for 5-HT6 receptors).
- Test Compound: The unlabeled ligand for which the binding affinity is to be determined (e.g., this compound).
- Non-specific Binding Control: A high concentration of a known ligand that will saturate all the target receptors (e.g., unlabeled serotonin).
- Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal binding conditions (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.
- Filter Mats: Glass fiber filters that trap the cell membranes.
- Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.
3. Procedure:
- Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membrane preparation in the assay buffer. A parallel set of incubations is performed in the presence of a high concentration of the non-specific binding control to determine the amount of non-specific binding.
- Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding reaction to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through the glass fiber filter mats using the filtration apparatus. The cell membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
- Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on each filter is measured using a scintillation counter.
4. Data Analysis:
- Specific Binding Calculation: The non-specific binding (measured in the presence of the non-specific control) is subtracted from the total binding (measured in the absence of the test compound) to determine the specific binding of the radioligand to the receptor.
- IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
- Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing Experimental Concepts
To further clarify the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a competitive radioligand binding assay.
Caption: High selectivity of SB-258585 for the 5-HT6 receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDSP Kᵢ Database [pdspdb.unc.edu]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. Ki Database - Wikipedia [en.wikipedia.org]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
Safety Operating Guide
Navigating the Disposal of SB-258585 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound is not publicly available, established guidelines for the disposal of laboratory chemicals provide a necessary framework for its safe management.
Key Principle: Treat as Hazardous Waste
In the absence of specific hazard information, it is imperative to handle this compound as a hazardous chemical. This precautionary approach ensures the highest level of safety for laboratory personnel and the environment. Do not dispose of this compound in standard trash or down the drain.
General Disposal Procedures for Chemical Waste
The following steps outline the standard operating procedure for the disposal of chemical waste, which should be applied to this compound:
-
Consult Your Institutional EHS Office: Before initiating any disposal process, the first and most crucial step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations and have established protocols for different classes of chemical waste.
-
Proper Waste Collection and Storage:
-
Waste Container: Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and quantity of the waste.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store the waste container in a designated and well-ventilated secondary containment area, away from general laboratory traffic.
-
-
Arrange for Professional Disposal: Your institution's EHS office will have a contract with a licensed hazardous waste disposal company. Follow their procedures for scheduling a waste pickup.
Immediate Safety and Handling Considerations
While specific toxicity data for this compound is limited, general safe handling practices for chemical compounds should always be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Prevent contact with skin and eyes.
-
Spill Response: In the event of a spill, follow your laboratory's established spill response procedure for chemical spills. This typically involves containing the spill, cleaning it up with appropriate absorbent materials, and collecting the waste for hazardous disposal.
Quantitative Data Summary
While no experimental data on the disposal of this compound is available, the following table summarizes its key chemical properties:
| Property | Value |
| Chemical Formula | C18H22IN3O3S.HCl |
| Molecular Weight | 523.82 g/mol |
| Appearance | Solid powder |
| CAS Number | 1216468-02-8 |
Logical Workflow for Disposal
The proper disposal of this compound follows a clear logical progression to ensure safety and compliance.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety office. The absence of comprehensive hazard data for this compound necessitates a cautious and conservative approach to its handling and disposal.
Essential Safety and Operational Guidance for Handling SB-258585 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Precautionary Approach to Handling a Novel Compound
Personal Protective Equipment (PPE) and Engineering Controls
Due to the unknown toxicological profile of SB-258585 hydrochloride, robust protective measures are necessary to minimize potential exposure through inhalation, skin contact, or ingestion.
Engineering Controls:
-
Ventilation: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or aerosols.
-
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted.
Personal Protective Equipment (PPE): A multi-layered PPE approach is recommended to ensure personnel safety.
| Task | Minimum Required PPE |
| Weighing of Powder | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders). |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Laboratory coat. |
| Conducting Reactions | Double nitrile gloves (material selected based on all reactants), Chemical splash goggles, Laboratory coat. |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to ensure safety and experimental integrity when working with this compound.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use wet-handling techniques where feasible to minimize dust generation. This can be achieved by lightly dampening the powder with a suitable, non-reactive solvent.
-
Handle small quantities whenever possible to minimize the risk of exposure and waste generation.
2. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
All experimental procedures involving this compound should be conducted within a chemical fume hood.
-
Keep all containers sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
4. Decontamination:
-
After each use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1][2][3]
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[1][4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][5] Do not dispose of this chemical down the drain or in the regular trash.[1]
Visualizing the 5-HT6 Receptor Signaling Pathway
SB-258585 is a potent and selective antagonist of the 5-HT6 receptor.[6][7] Understanding the signaling pathway of this receptor is crucial for contextualizing the effects of this compound in research. The following diagram illustrates a simplified representation of the 5-HT6 receptor signaling cascade. Activation of the 5-HT6 receptor typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][9][10][11]
Caption: Simplified 5-HT6 receptor signaling pathway and the antagonistic action of SB-258585.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. SB-258585 - Wikipedia [en.wikipedia.org]
- 7. SB 258585 hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
